molecular formula C11H19NO3 B020566 N-Boc-hexahydro-1H-azepin-4-one CAS No. 188975-88-4

N-Boc-hexahydro-1H-azepin-4-one

Cat. No.: B020566
CAS No.: 188975-88-4
M. Wt: 213.27 g/mol
InChI Key: PMLBUVZPRKXMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-hexahydro-1H-azepin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBUVZPRKXMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363768
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-88-4
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-hexahydro-1H-azepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-hexahydro-1H-azepin-4-one, also known as tert-butyl 4-oxoazepane-1-carboxylate, is a critical intermediate in the pharmaceutical industry.[1] Its seven-membered azepane ring structure is a key component in the development of various therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a detailed overview of established synthesis protocols for this valuable compound, focusing on methodologies suitable for both laboratory and industrial-scale production.

Two primary synthetic strategies have emerged as the most prevalent and effective for the preparation of this compound:

  • Ring Expansion of N-Boc-4-piperidone: This method involves the expansion of a six-membered piperidone ring to the desired seven-membered azepanone ring. It is a robust and scalable process.[1][3]

  • Decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate: This approach utilizes a Dieckmann condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.[4]

This document will detail the experimental protocols for both methods, present quantitative data in a clear, tabular format, and provide visual diagrams of the reaction pathways.

Method 1: Ring Expansion of N-Boc-4-piperidone

This industrial-scale synthesis is a multi-step process that begins with the preparation of ethyl diazoacetate, followed by a boron trifluoride-etherate mediated ring expansion of N-Boc-4-piperidone. The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the final product.[1]

Logical Workflow

Ring_Expansion_Workflow cluster_0 Step 1: Ethyl Diazoacetate Synthesis cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Boc Protection A Glycine ethyl ester HCl D Ethyl Diazoacetate A->D  NaNO2, H2SO4  -15°C to 15°C B Sodium Nitrite B->D C Dichloromethane/Water C->D F Ethyl Diazoacetate cluster_1 cluster_1 D->cluster_1 E N-Boc-4-piperidone H 1-Boc-5-ethoxycarbonylazepan-4-one E->H  BF3·OEt2  Anhydrous Ether  -40°C to -25°C F->H G Boron Trifluoride Etherate G->H I 1-Boc-5-ethoxycarbonylazepan-4-one cluster_2 cluster_2 H->cluster_2 K This compound I->K  Reflux, 6h J Hydrochloric Acid (4N) J->K L Crude Azepan-4-one cluster_3 cluster_3 K->cluster_3 O Final Product L->O  (Boc)2O, Na2CO3  Methanol/Water  Room Temp, 8h M Di-tert-butyl dicarbonate (Boc)2O M->O N Sodium Carbonate N->O

Caption: Workflow for the Ring Expansion Synthesis.

Experimental Protocol

Step 1: Large-Scale Preparation of Ethyl Diazoacetate [1]

  • To a 200 L reactor, add water (37.5 kg), glycine ethyl ester hydrochloride (35 kg, 250.7 mol), sodium acetate (1 kg, 12.2 mol), sodium nitrite (25 kg, 362.3 mol), and dichloromethane (40 L).

  • Cool the stirred reaction mixture to -15 °C.

  • Add a 10% H₂SO₄ solution (10 L) dropwise. The temperature may rise; use ice to maintain the temperature below +15 °C.

Step 2: Synthesis of 1-Boc-5-ethoxycarbonylazepan-4-one [1]

  • Under a nitrogen atmosphere, charge a 200 L reactor with anhydrous ether (80 kg) and N-Boc-4-piperidone (25 kg, 125.5 mol).

  • Stir until the solid dissolves and cool the mixture to between -40 and -25 °C.

  • Simultaneously, but independently, add ethyl diazoacetate (20 kg, 174 mol) and boron trifluoride-etherate (20 kg, 141 mol) dropwise over a 6-hour period, maintaining the temperature between -40 and -25 °C.

Step 3: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (Hydrolysis and Decarboxylation) [1]

  • To a 1000 L reactor, add the crude 1-Boc-5-ethoxycarbonylazepan-4-one (105 kg, ~320 mol) and 4 N HCl (300 kg).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with 6 N NaOH to a pH of 10-11, using ice to control the temperature.

  • To the resulting mixture, add methanol (400 kg), sodium carbonate (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol).

  • Stir the reaction at room temperature for 8 hours.

  • Distill off the methanol under reduced pressure to yield the final product.

Quantitative Data Summary
StepStarting MaterialReagentsSolvent(s)Temperature (°C)Time (h)ProductScale
1Glycine ethyl ester HCl (35 kg)NaNO₂ (25 kg), NaOAc (1 kg), 10% H₂SO₄ (10 L)Dichloromethane / Water-15 to 15-Ethyl Diazoacetate250.7 mol
2N-Boc-4-piperidone (25 kg)Ethyl Diazoacetate (20 kg), BF₃·OEt₂ (20 kg)Anhydrous Ether-40 to -2561-Boc-5-ethoxycarbonylazepan-4-one125.5 mol
31-Boc-5-ethoxycarbonylazepan-4-one (105 kg)4N HCl, 6N NaOH, Na₂CO₃ (60 kg), (Boc)₂O (90 kg)Methanol / WaterReflux / Room Temp6 / 8This compound~320 mol

A production scale of over 33 kg of the final product was achieved with a good overall yield.[1]

Method 2: Decarboxylation of a β-Keto Ester

This method involves the hydrolysis and subsequent decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate, which is typically synthesized via a Dieckmann condensation. This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters.[4][5][6]

Reaction Pathway

Decarboxylation_Pathway A Ethyl 1-Boc-5-oxoazepane-4-carboxylate B This compound A->B  1. NaOH, 1,4-Dioxane/Water  2. 3M HCl (to pH 4-5)  Room Temperature, Overnight

Caption: Pathway for Decarboxylation Synthesis.

Experimental Protocol

General procedure for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate [4]

  • Dissolve 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL).

  • Prepare a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL).

  • Add the sodium hydroxide solution dropwise to the solution of the diester.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, adjust the pH of the reaction mixture to 4-5 using a 3M aqueous hydrochloric acid solution.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3) to afford the final product as a yellow oil.

Quantitative Data Summary
Starting MaterialQuantityReagentsSolvent(s)ConditionsProductYield
Ethyl 1-Boc-5-oxoazepane-4-carboxylate19.0 gNaOH (4.0 g), 3M HCl1,4-Dioxane / WaterRoom Temp, OvernightThis compound11 g (77%)

Both the ring expansion and the Dieckmann condensation followed by decarboxylation represent viable and effective methods for the synthesis of this compound. The choice of method may depend on factors such as the desired scale of production, available starting materials, and safety considerations. The ring expansion protocol is particularly well-suited for large-scale industrial production, offering a convenient and cost-effective route without the need for intermediate purification.[1][3] The decarboxylation method provides a high-yielding alternative, suitable for laboratory-scale synthesis.[4]

References

A Technical Guide to N-Boc-hexahydro-1H-azepin-4-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-hexahydro-1H-azepin-4-one, a key building block in modern medicinal chemistry. This document details its commercial availability, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit laboratory-scale synthesis and larger-scale drug development campaigns. The purity of the commercially available compound is typically high, generally exceeding 95%, with some suppliers offering grades of 98% or higher.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex ≥ 98% (GC)188975-88-4C₁₁H₁₉NO₃213.28
ChemicalBook 98%188975-88-4C₁₁H₁₉NO₃213.27
Thermo Scientific 97% to 98%188975-88-4C₁₁H₁₉NO₃213.27
TCI America >95.0% (HPLC)188975-88-4C₁₁H₁₉NO₃213.27
Sigma-Aldrich ≥95.0% (HPLC)188975-88-4C₁₁H₁₉NO₃213.27
ChemScene ≥97%188975-88-4C₁₁H₁₉NO₃213.27
Synblock NLT 98%188975-88-4C₁₁H₁₉NO₃213.2735

Physicochemical Properties

This compound is typically a brown solid to a pale yellow liquid, a physical state that can vary depending on the purity and the ambient temperature. It is soluble in a range of common organic solvents, including chloroform, dichloromethane, ethanol, and ethyl ether.[1] Due to its potential sensitivity to air, it is recommended to store the compound under an inert atmosphere at temperatures between 0 and 8°C.[2]

PropertyValue
IUPAC Name tert-butyl 4-oxoazepane-1-carboxylate
Synonyms 1-Boc-4-oxoazepane, N-Boc-azepan-4-one
Appearance Brown solid to pale yellow liquid[2]
Storage Temperature 0-8 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethanol, Ethyl Ether[1]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. A general synthetic protocol involves the hydrolysis and decarboxylation of a diester precursor.[1]

General Experimental Protocol

A general procedure for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate from 1-tert-butyl 5-oxoazepane-1,4-dicarboxylate is as follows:[1]

  • To a solution of 1-tert-butyl 5-oxoazepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL), add a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction, adjust the pH to 4-5 with a 3M aqueous hydrochloric acid solution.

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3) to yield tert-butyl 4-oxoazepane-1-carboxylate as a yellow oil (11 g, 77% yield).[1]

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.[2] Its azepane core is a key structural motif in a number of bioactive compounds, including agents targeting the central nervous system and kinase inhibitors.[2] The Boc-protecting group allows for selective chemical transformations at other positions of the molecule before its removal under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Reductive Amination: A Key Transformation

The ketone functional group in this compound makes it an ideal substrate for reductive amination, a powerful C-N bond-forming reaction. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the azepane ring, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

The following is a general one-pot protocol for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride (STAB) as the reducing agent:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-amino-N-Boc-azepane derivative.

Synthesis of a Protein Kinase B (PKB) Inhibitor

A practical application of this compound is in the synthesis of novel protein kinase B (PKB) inhibitors. The following workflow illustrates the synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl}-isonicotinamide, a potent PKB inhibitor, starting from this compound. This example highlights a key reductive amination step.

G cluster_0 Synthesis of a PKB Inhibitor A N-Boc-hexahydro- 1H-azepin-4-one C Reductive Amination (NaBH(OAc)₃, DCE) A->C B Primary Amine (e.g., 4-(aminomethyl)benzoic acid derivative) B->C D N-Boc protected 4-aminoazepane derivative C->D Formation of C-N bond E Boc Deprotection (TFA or HCl) D->E Removal of Boc group F Secondary Amine E->F G Coupling with Isonicotinic Acid Derivative F->G H Final PKB Inhibitor G->H Amide bond formation

References

solubility of N-Boc-hexahydro-1H-azepin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of N-Boc-hexahydro-1H-azepin-4-one in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is paramount for successful synthesis, purification, and formulation. This compound, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1][2][] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents.[4][5][6][7] This guide aims to bridge the gap by providing a practical framework for determining precise solubility values in the laboratory.

Physicochemical Properties

  • Molecular Formula: C₁₁H₁₉NO₃[8][9]

  • Molecular Weight: 213.27 g/mol [8][9][10]

  • Appearance: Brown solid to pale yellow liquid[2][4]

  • Storage: Recommended storage at 2-8°C[4][6][10]

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various organic solvents. This information is crucial for initial solvent screening in processes such as reaction setup, extraction, and chromatography.

SolventSolubilityReference(s)
ChloroformSoluble[4][5][6][7]
DichloromethaneSoluble[4][5][6][7]
EthanolSoluble[4][5][6][7]
Ethyl EtherSoluble[4][5][6][7]
BenzeneSoluble[4]
WaterInsoluble[11]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted "shake-flask" or isothermal saturation technique, followed by quantitative analysis.[12]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (high purity, ≥95%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). d. Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13]

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC Method): a. Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. b. Analyze the standard solutions using HPLC to generate a calibration curve. c. Analyze the diluted sample solution under the same HPLC conditions. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation B Add excess this compound to a known volume of solvent A->B C Equilibration B->C D Shake at constant temperature (e.g., 24-48 hours) C->D E Sample Processing D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample to a known volume F->G H Analysis G->H I Analyze by HPLC or UV-Vis Spectroscopy H->I J Calculation I->J K Determine concentration from calibration curve and calculate solubility J->K

Caption: Workflow for quantitative solubility determination.

Logical Pathway for Solvent Selection

The choice of solvent is critical and often depends on the subsequent application. The following diagram outlines a logical pathway for selecting an appropriate solvent system based on the intended use.

Solvent_Selection Start Intended Application Reaction Chemical Reaction Start->Reaction Synthesis Purification Purification Start->Purification Isolation Formulation Formulation Studies Start->Formulation Drug Product Solvent_Reaction Select inert solvent with high reactant solubility (e.g., DCM, Chloroform) Reaction->Solvent_Reaction Solvent_Purification Use solvent system with differential solubility (e.g., Ethyl Acetate/Hexane for chromatography) Purification->Solvent_Purification Solvent_Formulation Choose biocompatible solvent (e.g., Ethanol, DMSO) Formulation->Solvent_Formulation

Caption: Logical pathway for solvent selection based on application.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-hexahydro-1H-azepin-4-one is a key synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its seven-membered azepane ring presents a unique and flexible scaffold, the conformation of which can significantly influence the biological activity of its derivatives. This guide provides a comprehensive overview of the molecular structure and conformational dynamics of this compound, drawing upon available data and established principles of stereochemistry. While specific crystallographic data for this compound is not publicly available, this paper extrapolates from studies on analogous azepane derivatives to provide a robust model of its conformational behavior. Detailed experimental protocols for its synthesis and purification are also presented, alongside a logical workflow for its structural elucidation.

Molecular Structure and Properties

This compound, also known as tert-butyl 4-oxoazepane-1-carboxylate, possesses the chemical formula C₁₁H₁₉NO₃.[2][3][4] The structure features a heptatomic azepane ring with a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the Boc group is crucial for modulating the reactivity of the nitrogen and for influencing the conformational equilibrium of the azepane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[2][3][4]
Molecular Weight 213.27 g/mol [2][3]
CAS Number 188975-88-4[2][3]
Appearance Colorless to yellow liquid or low melting solid[4]
Purity ≥90%[4]
Storage 2-8 °C[3]

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of hexahydro-1H-azepin-4-one. The following protocol is a representative example based on standard procedures for Boc protection of amines.

Materials:

  • Hexahydro-1H-azepin-4-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of hexahydro-1H-azepin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 15 minutes to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless to pale yellow oil or solid.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The presence of the ketone at C4 and the bulky N-Boc group significantly influences the conformational landscape of this compound.

Studies on substituted azepanes have shown that even a single substituent can bias the ring to a major conformation.[5] The conformational equilibrium is a dynamic process, and the preferred conformation can be influenced by factors such as solvent and temperature. For N-acylated piperazines, which share some structural similarities, the rotation around the N-CO bond and the ring inversion are key dynamic processes.[6] It is reasonable to assume that similar dynamics are at play in this compound.

Computational modeling and NMR spectroscopy are powerful tools for investigating these conformational preferences.[7][8] Variable temperature NMR studies can provide insights into the energy barriers between different conformers.[9] While a specific conformational analysis of this compound is not available in the literature, it is predicted that the molecule exists as a mixture of interconverting chair and boat-like conformations. The bulky Boc group likely influences the orientation of adjacent protons, which could be observed in detailed 2D NMR experiments.

G Probable Conformational Equilibrium of this compound Chair Chair Conformation Boat Boat Conformation Chair->Boat Ring Inversion TwistBoat Twist-Boat Conformation (Transition State/Intermediate) Chair->TwistBoat Boat->Chair Ring Inversion Boat->TwistBoat

Caption: Conformational equilibrium of the azepane ring.

Logical Workflow for Structural and Conformational Analysis

A thorough investigation of the molecular structure and conformation of this compound would follow a logical progression of experiments and computational studies.

G Workflow for Structural and Conformational Analysis cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling Synthesis Synthesis of this compound Purification Purification by Chromatography Synthesis->Purification NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Purification->NMR MassSpec Mass Spectrometry (Confirmation of Molecular Weight) Purification->MassSpec IR Infrared Spectroscopy (Functional Group Analysis) Purification->IR Crystallization Single Crystal Growth Purification->Crystallization DFT Density Functional Theory (DFT) Calculations (Conformational Energies) NMR->DFT XRay X-ray Diffraction Analysis Crystallization->XRay XRay->DFT MD Molecular Dynamics (MD) Simulations (Conformational Dynamics) DFT->MD

Caption: Logical workflow for structural elucidation.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a conformationally flexible seven-membered ring scaffold. While a definitive solid-state structure from X-ray crystallography is not publicly available, a comprehensive understanding of its conformational behavior can be inferred from the analysis of related azepane derivatives and through computational modeling. The dynamic equilibrium between chair and boat-like conformations, influenced by the N-Boc group, is a key feature of this molecule. The provided synthetic protocol and analytical workflow offer a solid foundation for researchers working with this important synthetic intermediate. Further detailed spectroscopic and crystallographic studies are warranted to fully elucidate the nuanced structural features of this compound and its derivatives.

References

potential applications of N-Boc-hexahydro-1H-azepin-4-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of N-Boc-hexahydro-1H-azepin-4-one

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system, azepane, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents. Its inherent three-dimensional structure provides an excellent scaffold for developing molecules with improved pharmacological profiles. At the heart of many synthetic routes towards these complex molecules lies this compound, a versatile and highly valuable building block. This technical guide delves into the core applications of this key intermediate in medicinal chemistry, providing insights into its role in the generation of a diverse array of bioactive compounds, from potent enzyme inhibitors to modulators of the central nervous system.

The Versatility of the Azepane Scaffold

The this compound scaffold is a valuable starting point for the synthesis of a wide range of medicinally relevant compounds.[1] The presence of the ketone functionality allows for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents at the 4-position. The Boc-protecting group on the nitrogen atom offers stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the azepane ring. This flexibility has made this compound a favored building block in the development of drugs targeting a multitude of diseases.[2]

Key Therapeutic Areas and Biological Targets

Derivatives of this compound have shown significant promise in several therapeutic areas. The azepane core is a key structural feature in a number of potent and selective inhibitors of various enzymes, as well as in ligands for G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[2]

Kinase Inhibitors

The azepane moiety is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The natural product (-)-Balanol, a potent inhibitor of Protein Kinase C (PKC), features a hexahydroazepine ring.[3] Synthetic analogues of Balanol, often prepared using methodologies applicable to this compound, have been explored to optimize potency and selectivity.

Table 1: Biological Activity of Azepane-Based Kinase Inhibitors

Compound ClassTarget KinaseExample CompoundIC50/KiCell Line/Assay Conditions
Balanol AnaloguesProtein Kinase C (PKC)Balanol4 nM (PKCα)In vitro kinase assay
Pyrimidine DerivativesAXL KinaseCompound 1319 nMIn vitro kinase assay
Pyrimidine DerivativesAXL KinaseCompound 136 nMPSN-1 pancreatic cancer cells
Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are emerging as important targets in immuno-oncology and metabolic diseases. Azepane-containing derivatives have been developed as potent inhibitors of these enzymes.

Table 2: Biological Activity of Azepane-Based PTPN1/PTPN2 Inhibitors

Compound ClassTargetPotency
Azepane DerivativesPTPN1/PTPN2Nanomolar inhibitory potency
Central Nervous System (CNS) Agents

The conformational flexibility of the azepane ring makes it an attractive scaffold for the development of ligands targeting CNS receptors. Azepane-based structures have been investigated as modulators of dopamine receptors and NMDA receptors, which are implicated in a range of neurological and psychiatric disorders.[4]

Antiparasitic Agents

Spirocyclic compounds incorporating the piperidine or azepane ring system have demonstrated significant antiparasitic activity. Spiropiperidine derivatives, which can be conceptually derived from azepanones, have shown potent antileishmanial activity.

Table 3: Biological Activity of Spiro-Derivatives with Potential Azepane Isosteres

Compound ClassTarget OrganismExample CompoundIC50
Spiro-piperidine derivativesLeishmania major (promastigote)Compound 130.89 µM
Spiro-piperidine derivativesLeishmania major (promastigote)Compound 150.50 µM

Experimental Protocols

The synthesis of bioactive molecules from this compound often involves a set of key chemical transformations. Below are generalized protocols for some of these critical steps.

General Procedure for Reductive Amination

Reductive amination is a cornerstone reaction for the functionalization of the ketone in this compound. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction to an amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

  • Imine Formation: To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1-1.0 eq.) as a catalyst. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the iminium ion.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-aminoazepane derivative.

General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The discovery and development of novel kinase inhibitors is a systematic process involving synthesis, in vitro screening, and cellular assays.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A N-Boc-hexahydro- 1H-azepin-4-one B Reductive Amination (Introduction of Side Chain) A->B C Deprotection (Boc Removal) B->C D Further Functionalization (e.g., Amide Coupling) C->D E Final Compound Library D->E F In Vitro Kinase Assay (IC50 Determination) E->F G Selectivity Profiling (Panel of Kinases) F->G H Cell-Based Assays (e.g., Proliferation, Apoptosis) G->H I Lead Compound Identification H->I PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-hexahydro-1H-azepin-4-one is a versatile heterocyclic building block increasingly utilized in the synthesis of complex molecular architectures for drug discovery and development.[1] Its protected amine and reactive ketone functionalities make it an ideal starting material for the construction of novel spirocyclic compounds. Spirocycles, three-dimensional structures containing a central quaternary carbon atom common to two rings, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space, which can lead to improved pharmacological properties.[2][3]

This document provides detailed application notes and a general protocol for the synthesis of spiro[azepane-4,3'-oxindole] derivatives, a prominent class of spirocyclic compounds with a wide range of biological activities, through a one-pot, three-component reaction involving this compound, an isatin derivative, and an amino acid. This approach, based on the well-established 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide, offers an efficient and atom-economical route to novel spirocyclic scaffolds.

Core Application: Synthesis of Spiro[azepane-4,3'-oxindole] Derivatives

The primary application of this compound in this context is its role as the dipolarophile in a [3+2] cycloaddition reaction. The reaction proceeds via the formation of an azomethine ylide from the condensation of an isatin and an amino acid (e.g., sarcosine or L-proline). This ylide then reacts with the ketone group of this compound to afford the desired spiro-pyrrolidinyl-oxindole fused to the azepane ring.

General Reaction Scheme:

This methodology allows for the rapid generation of a library of diverse spirocyclic compounds by varying the substituents on the isatin ring and utilizing different amino acids. The resulting spiro[azepane-4,3'-oxindole] scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting activities such as antimicrobial, anticancer, and CNS-modulating effects.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Spiro[azepane-4,3'-oxindole] Derivatives

This protocol is adapted from established procedures for the synthesis of analogous dispiropyrrolidines.

Materials:

  • This compound

  • Substituted Isatin (e.g., Isatin, 5-Bromo-isatin, 5-Nitro-isatin)

  • Amino Acid (e.g., Sarcosine, L-Proline)

  • Methanol (MeOH), anhydrous

  • Stirring apparatus

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the substituted isatin (1.0 mmol) and the amino acid (1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux and maintain for the time indicated in Table 1 (typically 6-8 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[azepane-4,3'-oxindole] derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spiro[azepane-4,3'-oxindole] derivatives based on analogous reactions.

EntryIsatin DerivativeAmino AcidReaction Time (h)Yield (%)
1IsatinSarcosine675
25-Bromo-isatinSarcosine772
35-Nitro-isatinSarcosine868
4IsatinL-Proline678
55-Chloro-isatinL-Proline774

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Isatin Isatin Derivative Mixing Mix in Anhydrous Methanol Isatin->Mixing AminoAcid Amino Acid AminoAcid->Mixing Azepinone This compound Azepinone->Mixing Reflux Reflux (6-8 h) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Filtration or Concentration Cooling->Isolation Purification Column Chromatography Isolation->Purification Product Pure Spiro[azepane-4,3'-oxindole] Derivative Purification->Product

Caption: General workflow for the three-component synthesis of spiro[azepane-4,3'-oxindole] derivatives.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

G cluster_step1 Step 1: Azomethine Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition Isatin Isatin Intermediate Intermediate Adduct Isatin->Intermediate + AminoAcid Amino Acid AminoAcid->Intermediate Ylide Azomethine Ylide Intermediate->Ylide - CO2, - H2O SpiroProduct Spiro[azepane-4,3'-oxindole] Ylide->SpiroProduct + CO2 CO2 H2O H2O Azepinone This compound Azepinone->SpiroProduct

Caption: Mechanism of spiro[azepane-4,3'-oxindole] formation via 1,3-dipolar cycloaddition.

Potential Application in Drug Discovery Signaling

G cluster_drug Spirocyclic Compound cluster_target Cellular Target cluster_pathway Signaling Pathway cluster_response Cellular Response Drug Spiro[azepane- 4,3'-oxindole] Receptor Receptor Drug->Receptor Binds to Enzyme Enzyme Drug->Enzyme Inhibits IonChannel Ion Channel Drug->IonChannel Modulates Signal1 Signal Transduction Receptor->Signal1 Enzyme->Signal1 IonChannel->Signal1 Signal2 Downstream Effectors Signal1->Signal2 Response Therapeutic Effect (e.g., Anti-cancer, Anti-microbial) Signal2->Response

Caption: Potential mechanism of action for spiro[azepane-4,3'-oxindole] derivatives in drug discovery.

References

Protocol for the Deprotection of the Boc Group from N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from N-Boc-hexahydro-1H-azepin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.

The deprotection is typically achieved through acid-catalyzed cleavage. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate.[1][2][3] The choice of reagent and reaction conditions can be tailored to the specific requirements of the substrate and the desired work-up procedure.

This protocol will focus on the use of strong acids, which protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.[4] The resulting amine is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized in a subsequent work-up step if the free amine is required.

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the hexahydro-1H-azepin-4-one.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol

This method provides the product as a hydrochloride salt, which can be advantageous for purification and storage.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, a precipitate of the hydrochloride salt may form. If not, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to afford hexahydro-1H-azepin-4-one hydrochloride.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound and analogous cyclic ketones.

EntryReagent(s)Solvent(s)TemperatureTimeYieldNotes
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 h>90%General procedure for complete deprotection.[2]
24M HCl in DioxaneMethanolRoom Temperature2-16 hHighProduct isolated as the hydrochloride salt.[3]
3Oxalyl ChlorideMethanolRoom Temperature1-4 hup to 90%A mild alternative to strong acids.[5][6]
4Water90-100 °C<15 min90-97%An environmentally friendly, catalyst-free method.[1]

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for the acid-catalyzed deprotection of this compound.

Experimental Workflow

General Experimental Workflow for Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in an appropriate solvent B Add deprotection reagent (e.g., TFA or HCl solution) A->B C Stir at specified temperature and monitor reaction progress B->C D Quench reaction and neutralize acid (if necessary) C->D Reaction Complete E Extract with an organic solvent D->E F Wash with brine and dry over anhydrous salt E->F G Concentrate under reduced pressure F->G H Purify by column chromatography or precipitation/crystallization G->H I Characterize the final product H->I

Caption: A generalized workflow for the deprotection and purification of hexahydro-1H-azepin-4-one.

References

Application of N-Boc-hexahydro-1H-azepin-4-one in CNS Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-hexahydro-1H-azepin-4-one is a versatile heterocyclic building block increasingly utilized in the discovery of novel therapeutic agents targeting the central nervous system (CNS).[1] Its seven-membered azepane core is a key structural motif in a number of biologically active compounds, offering a flexible yet constrained scaffold that can be readily functionalized to explore chemical space and optimize pharmacological activity.[2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective modifications, while the ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse side chains.[1] This document provides an overview of the application of this compound in CNS drug discovery, including quantitative data on a relevant CNS-active compound, detailed experimental protocols, and visualizations of synthetic pathways.

Application in the Synthesis of Monoamine Transporter Inhibitors

Recent research has highlighted the potential of azepane-based scaffolds in the development of inhibitors of monoamine transporters, which are critical targets for the treatment of various neuropsychiatric disorders such as depression and ADHD. A notable example is the discovery of a chiral bicyclic azepane with potent inhibitory activity against the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[5] While not directly synthesized from this compound, this example underscores the therapeutic potential of the 4-aminoazepane scaffold.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of a representative N-benzylated bicyclic azepane derivative at human monoamine transporters and the sigma-1 receptor.[5]

CompoundTargetIC50 (nM)
N-benzylated bicyclic azepane NET< 100
DAT< 100
SERT> 10,000
σ-1R~110

Experimental Protocols

A key transformation for functionalizing this compound is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position, leading to a library of 4-aminoazepane derivatives for screening in CNS-related assays.

General Protocol for Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of N'-substituted-N-Boc-hexahydro-1H-azepin-4-amines via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (optional)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCE or DCM, add the desired primary amine (1.0-1.2 eq.).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine (Et₃N) to liberate the free amine.

  • Optionally, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, which can be further functionalized if desired.

Materials:

  • N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine in a minimal amount of DCM.

  • Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the desired product.

  • Collect the solid by filtration and dry under vacuum.

Visualizations

Experimental Workflow for the Synthesis of 4-Aminoazepane Derivatives

G start This compound step1 Reductive Amination (Primary Amine, NaBH(OAc)3) start->step1 intermediate N'-Substituted-N-Boc-hexahydro-1H-azepin-4-amine step1->intermediate step2 Boc Deprotection (HCl or TFA) intermediate->step2 product 4-Substituted-amino-azepane Derivative (for CNS screening) step2->product

Caption: Synthetic workflow for 4-aminoazepane derivatives.

Signaling Pathway of Monoamine Transporters

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (NE, DA) Transporter Monoamine Transporter (NET, DAT) Monoamine->Transporter Reuptake MAO MAO Monoamine->MAO Degradation Receptor Postsynaptic Receptor Monoamine->Receptor Binding Vesicle Vesicle Vesicle->Monoamine Release Metabolites Metabolites MAO->Metabolites Inhibitor Azepane-based Inhibitor Inhibitor->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by azepane derivatives.

References

Functionalization of the Azepane Ring: Application Notes and Protocols Using N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the azepane ring system utilizing the versatile building block, N-Boc-hexahydro-1H-azepin-4-one. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] this compound offers a convenient starting point for introducing diverse functionalities at the 4-position of the azepane ring, enabling the exploration of chemical space in drug discovery programs.[3][4] The protocols outlined below cover key transformations including reductive amination, olefination via the Wittig and Horner-Wadsworth-Emmons reactions, and carbon-carbon bond formation through α-alkylation and Grignard reactions.

Reductive Amination: Synthesis of 4-Amino-Substituted Azepanes

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5] This one-pot procedure involves the formation of an imine or enamine intermediate from this compound and a primary or secondary amine, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB).[1][6]

Experimental Workflow: Reductive Amination

G start Start: this compound + Amine (e.g., Benzylamine) stir Stir in Dichloromethane (DCM) ~1 hour, Room Temperature start->stir add_stab Add Sodium Triacetoxyborohydride (STAB) stir->add_stab react Stir for 4-12 hours Room Temperature add_stab->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 4-Amino-substituted Azepane purify->product

Caption: Workflow for the reductive amination of this compound.

Protocol 1.1: Synthesis of tert-Butyl 4-(Benzylamino)azepane-1-carboxylate

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) is added benzylamine (1.1 mmol, 1.1 equiv).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is added portion-wise to the stirred solution.

  • The reaction is stirred at room temperature for an additional 4 to 12 hours, monitoring by TLC or LC-MS until completion.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data: Reductive Amination

AmineReducing AgentSolventTime (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃Dichloromethane592[6]
Dimethylamine HClNaBH(OAc)₃ / NaOAcTetrahydrofuran177

Olefination Reactions: Introduction of Methylene and Substituted Methylene Groups

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for converting ketones into alkenes. These methods provide access to 4-methylene and 4-alkylidene-substituted azepanes, which are valuable intermediates for further functionalization.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to introduce a methylene group.[7]

Experimental Workflow: Wittig Reaction

G start Start: Methyltriphenylphosphonium bromide in anhydrous Toluene add_base Add n-BuLi Room Temperature, 1 hour start->add_base ylide Formation of Phosphonium Ylide add_base->ylide add_ketone Add this compound in THF at 0°C ylide->add_ketone react Stir at 0°C for 30 min add_ketone->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: tert-Butyl 4-methyleneazepane-1-carboxylate purify->product

Caption: Workflow for the Wittig olefination of this compound.

Protocol 2.1.1: Synthesis of tert-Butyl 4-Methyleneazepane-1-carboxylate

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous toluene, add n-butyllithium (1.1 equiv) dropwise at room temperature.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Add the freshly prepared ylide solution to the ketone solution via cannula at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction employs a phosphonate carbanion and often provides excellent stereoselectivity, favoring the (E)-alkene.[6] This method is particularly useful for introducing ester functionalities.

Protocol 2.2.1: Synthesis of tert-Butyl 4-(Ethoxycarbonylmethylene)azepane-1-carboxylate

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF, add triethyl phosphonoacetate (1.1 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature until gas evolution ceases.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Olefination Reactions

ReactionReagentsBaseSolventYield (%)Reference
WittigCH₃PPh₃Brn-BuLiToluene/THF~60-80 (typical)General Procedure
HWE(EtO)₂P(O)CH₂CO₂EtNaHTHF~70-90 (typical)General Procedure

α-Alkylation: Introduction of Alkyl Groups Adjacent to the Carbonyl

The α-alkylation of ketones allows for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group. This transformation is typically achieved by forming an enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.

Experimental Workflow: α-Alkylation

G start Start: this compound in anhydrous THF cool Cool to -78°C start->cool add_lda Add LDA solution dropwise cool->add_lda enolate Enolate Formation Stir for 1 hour at -78°C add_lda->enolate add_alkyl_halide Add Alkyl Halide (e.g., Methyl Iodide) enolate->add_alkyl_halide warm Warm to Room Temperature Stir for 2-4 hours add_alkyl_halide->warm quench Quench with sat. NH4Cl (aq) warm->quench extract Extract with Ether quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: α-Alkylated Azepanone purify->product G start Start: this compound in anhydrous THF cool Cool to 0°C start->cool add_grignard Add Grignard Reagent (e.g., Phenylmagnesium bromide) dropwise cool->add_grignard react Stir at 0°C to Room Temperature 1-2 hours add_grignard->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with EtOAc quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 4-Hydroxy-4-substituted Azepane purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-hexahydro-1H-azepin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and scalable method involves the intramolecular Dieckmann condensation of a pimelate derivative followed by hydrolysis and decarboxylation of the resulting β-keto ester. A widely used precursor is a dialkyl ester of 4-(N-Boc-amino)heptanedioic acid.

Q2: What are the critical reaction steps where impurities are most likely to form?

A2: Impurity formation is most common during two key stages:

  • Dieckmann Condensation: This step can be sensitive to reaction conditions, and improper control can lead to side products.

  • Hydrolysis and Decarboxylation (Krapcho Decarboxylation): This step, often performed at elevated temperatures, can generate several by-products if not carefully controlled. Potential side reactions may occur.[1]

Q3: My final product is a yellow oil, but I expected a white solid. What could be the reason?

A3: Pure this compound is typically a white to off-white solid or a colorless to pale yellow oil. A distinct yellow or brown color often indicates the presence of impurities. These could be residual starting materials, by-products from the decarboxylation step, or degradation products. Purification by column chromatography is usually effective in removing these colored impurities.

Q4: I am observing a significant amount of a by-product with a similar polarity to my desired product. What could it be?

A4: A common impurity that can have similar polarity is the corresponding carboxylic acid, resulting from incomplete decarboxylation of the intermediate β-keto acid. Another possibility is the presence of unreacted starting diester from the Dieckmann condensation. Careful optimization of the decarboxylation reaction time and temperature, along with efficient purification, is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield after Dieckmann Condensation 1. Incomplete reaction due to insufficient base or reaction time. 2. Use of a protic solvent which interferes with the enolate formation. 3. The base used is not strong enough to deprotonate the α-carbon of the ester.1. Ensure at least one equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is used. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Use a dry, aprotic solvent such as toluene or THF. 3. Switch to a stronger base like sodium hydride.
Incomplete Decarboxylation 1. Insufficient reaction temperature or time. 2. Presence of salts that may hinder the reaction. 3. The solvent used is not optimal for Krapcho decarboxylation.1. Increase the reaction temperature (typically 120-160 °C) and/or extend the reaction time. Monitor CO2 evolution and reaction progress by TLC/LC-MS. 2. While salts like LiCl or NaCl can catalyze the reaction, their concentration should be optimized.[1] 3. Use a high-boiling polar aprotic solvent like DMSO or DMF.[1]
Formation of Multiple By-products 1. Side reactions of the enolate intermediate during Krapcho decarboxylation. 2. Degradation of the product or starting materials at high temperatures. 3. Presence of oxygen leading to oxidative side reactions.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature to the minimum required for efficient decarboxylation. 3. Degas the solvent prior to use and maintain an inert atmosphere throughout the reaction.
Difficulty in Product Purification 1. Co-elution of impurities with the desired product during column chromatography. 2. The product is an oil, making crystallization difficult.1. Use a different solvent system for column chromatography or consider preparative HPLC for higher purity. 2. If the product is an oil, try to form a solid derivative (e.g., a hydrazone) for purification and then regenerate the ketone. Alternatively, high-vacuum distillation can be attempted if the product is thermally stable.

Potential Impurities

Impurity Name Structure Typical Method of Detection Notes on Formation
1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylateC₁₄H₂₃NO₅LC-MS, NMRUnreacted starting material from the hydrolysis/decarboxylation step.
1-(tert-butoxycarbonyl)-4-oxoazepane-3-carboxylic acidC₁₂H₁₉NO₅LC-MS, IRResult of incomplete decarboxylation.
Hexahydro-1H-azepin-4-oneC₆H₁₁NOGC-MS, LC-MSFormed by the loss of the Boc protecting group under acidic or high-temperature conditions.
Di-tert-butyl dicarbonate related impurities-GC-MSCan be present if the Boc protection step was the preceding step and purification was incomplete.

Experimental Protocols

1. Synthesis of 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate (Dieckmann Condensation)

  • Materials: Diethyl 4-(N-Boc-amino)heptanedioate, Sodium ethoxide, Toluene (anhydrous), Hydrochloric acid (1 M).

  • Procedure:

    • To a solution of diethyl 4-(N-Boc-amino)heptanedioate in anhydrous toluene under a nitrogen atmosphere, add sodium ethoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to 0 °C and quench with 1 M hydrochloric acid until the pH is neutral.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

2. Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Materials: 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate, Lithium chloride, Dimethyl sulfoxide (DMSO), Water.

  • Procedure:

    • To a solution of 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate in DMSO, add lithium chloride and a small amount of water.

    • Heat the reaction mixture to 140-160 °C and stir for 2-4 hours. Monitor the evolution of CO₂ and the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Starting_Material Diethyl 4-(N-Boc-amino)heptanedioate Intermediate 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate Starting_Material->Intermediate NaOEt, Toluene, Reflux Final_Product This compound Intermediate->Final_Product LiCl, DMSO, H2O, Heat

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Low_Yield Low Yield of Final Product Check_Step1 Analyze Dieckmann Condensation Step Low_Yield->Check_Step1 Check_Step2 Analyze Decarboxylation Step Low_Yield->Check_Step2 Incomplete_Reaction1 Incomplete Cyclization Check_Step1->Incomplete_Reaction1 Side_Reactions1 Side Reactions in Step 1 Check_Step1->Side_Reactions1 Incomplete_Reaction2 Incomplete Decarboxylation Check_Step2->Incomplete_Reaction2 Degradation Product Degradation Check_Step2->Degradation

Caption: Troubleshooting workflow for low product yield.

References

optimizing reaction conditions for the synthesis of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-hexahydro-1H-azepin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most commonly employed synthetic routes include:

  • Route 1: Ring Expansion of a Piperidine Precursor followed by Hydrolysis and Decarboxylation. This is a well-documented and scalable method. It starts with the ring expansion of a readily available 1-Boc-piperid-4-one using a diazoester, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

  • Route 2: Dieckmann Condensation. This intramolecular cyclization of a suitable N-Boc-protected amino diester can be used to form the seven-membered ring of the azepan-4-one. However, this route can be prone to side reactions like dimerization, especially with larger rings.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Especially during the ring expansion and Dieckmann condensation, precise temperature control is crucial to minimize side product formation.

  • Reagent Stoichiometry: Accurate molar ratios of reactants and reagents are essential for driving the reaction to completion and minimizing unreacted starting materials.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is important to determine the optimal reaction time and prevent degradation of the product.

  • Purity of Starting Materials: The purity of the starting materials, particularly the precursor for the ring expansion, directly impacts the yield and purity of the final product.

Q3: How can I purify the final product, this compound?

A3: The most common method for purification is silica gel column chromatography. However, depending on the scale and the impurity profile, other techniques can be considered:

  • Silica Gel Column Chromatography: A standard method that is effective for removing most impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for high-purity applications, especially for small-scale purifications.[1]

  • Supercritical Fluid Chromatography (SFC): A greener alternative to traditional chromatography that can reduce solvent consumption.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Ring Expansion Step (from 1-Boc-piperid-4-one)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of Ethyl Diazoacetate Ethyl diazoacetate is thermally sensitive. Ensure it is freshly prepared or properly stored. During the reaction, maintain a low temperature (typically below 0 °C) to prevent its decomposition.
Suboptimal Reaction Temperature The ring expansion reaction is highly temperature-dependent. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side reactions. Experiment with a narrow temperature range (e.g., -10 °C to 0 °C) to find the optimal condition.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional portion of the catalyst (e.g., boron trifluoride etherate) might be necessary. However, be cautious as excess catalyst can lead to byproducts.
Moisture in the Reaction The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Incomplete Hydrolysis and Decarboxylation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Base Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive both the hydrolysis of the ester and the subsequent decarboxylation.
Short Reaction Time The hydrolysis and decarboxylation may require an extended period to go to completion. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Overnight stirring at room temperature is a common practice.
Low Reaction Temperature While often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction if it is proceeding slowly. However, be mindful of potential side reactions at higher temperatures.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Impurities in Silica Gel Chromatography If impurities have similar polarity to the product, try a different solvent system for chromatography. A gradient elution might be necessary. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve separation if the impurities are basic.[2]
Product is an Oil, Making Handling Difficult This compound is often isolated as an oil. Ensure complete removal of the solvent under high vacuum. If the oil is viscous, co-evaporation with a low-boiling solvent like dichloromethane can sometimes help.
Alternative Purification Methods Needed For very challenging separations or for achieving very high purity, consider preparative HPLC or SFC.[1][3]

Experimental Protocols

Synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate (Ring Expansion)

A large-scale process for the preparation of the precursor to this compound involves the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate.[4][5] This reaction is typically catalyzed by a Lewis acid like boron trifluoride etherate at low temperatures. The process can be optimized for large-scale production without the need for purification of the intermediate.[4][5]

Synthesis of this compound (Hydrolysis and Decarboxylation)

The following is a general procedure for the hydrolysis and decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate:

  • Dissolution: Dissolve ethyl 1-Boc-5-oxoazepane-4-carboxylate in a suitable solvent mixture such as 1,4-dioxane and water.

  • Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature. The reaction is typically left to stir overnight to ensure complete hydrolysis.

  • Acidification: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture to a pH of 4-5 using an acid like 3M aqueous hydrochloric acid. This step initiates the decarboxylation.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a yellow oil.

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

ParameterValueReference
Starting MaterialEthyl 1-Boc-5-oxoazepane-4-carboxylate
ReagentsNaOH, 1,4-dioxane, H₂O, HCl, Ethyl Acetate
Reaction TimeOvernight
Reaction TemperatureRoom Temperature
Purification MethodSilica Gel Column Chromatography (1:3 Ethyl Acetate/Petroleum Ether)
Yield77%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Workup & Purification 1-Boc-piperid-4-one 1-Boc-piperid-4-one Ring_Expansion Ring Expansion Reaction 1-Boc-piperid-4-one->Ring_Expansion Ethyl_diazoacetate Ethyl diazoacetate (with BF₃·OEt₂) Ethyl_diazoacetate->Ring_Expansion Ethyl_1-Boc-5-oxoazepane-4-carboxylate Ethyl 1-Boc-5-oxoazepane-4-carboxylate Ring_Expansion->Ethyl_1-Boc-5-oxoazepane-4-carboxylate Hydrolysis Hydrolysis (NaOH, Dioxane/H₂O) Ethyl_1-Boc-5-oxoazepane-4-carboxylate->Hydrolysis Decarboxylation Decarboxylation (Acidification) Hydrolysis->Decarboxylation This compound This compound Decarboxylation->this compound Extraction Extraction This compound->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product Troubleshooting_Logic cluster_Ring_Expansion Troubleshooting Step 1 cluster_Hydrolysis Troubleshooting Step 2 cluster_Purification Troubleshooting Purification Start Low Yield or Impure Product Check_Step Identify Problematic Step Start->Check_Step Ring_Expansion_Issues Ring Expansion? Check_Step->Ring_Expansion_Issues Step 1 Hydrolysis_Issues Hydrolysis/Decarboxylation? Check_Step->Hydrolysis_Issues Step 2 Purification_Issues Purification? Check_Step->Purification_Issues Final Step Temp_Control Check Temperature Control Ring_Expansion_Issues->Temp_Control Reagent_Quality Verify Reagent Quality (e.g., Ethyl Diazoacetate) Ring_Expansion_Issues->Reagent_Quality Moisture_Check Ensure Anhydrous Conditions Ring_Expansion_Issues->Moisture_Check Base_Stoichiometry Check Base Stoichiometry Hydrolysis_Issues->Base_Stoichiometry Reaction_Time_Monitor Monitor Reaction Time Hydrolysis_Issues->Reaction_Time_Monitor Solvent_System Optimize Chromatography Solvent System Purification_Issues->Solvent_System Alternative_Methods Consider Alternative Purification Methods Purification_Issues->Alternative_Methods

References

troubleshooting failed reactions involving N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-hexahydro-1H-azepin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] It is generally stable under standard laboratory conditions but should be stored at 2-8°C under an inert atmosphere to prevent degradation. It is soluble in common organic solvents like chloroform, dichloromethane, ethanol, and ethyl ether.

Q2: What are the primary applications of this compound in research and development?

A2: This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2] Due to its seven-membered azepane ring, it is frequently used in the development of novel drug candidates targeting the central nervous system (CNS). It is also a common starting material for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which are of interest for their potential as aldose reductase inhibitors for diabetes complications.

Q3: Are there any known incompatibilities or particularly sensitive reaction conditions for this compound?

A3: As a ketone, this compound is sensitive to strong reducing agents. The Boc-protecting group is labile under strong acidic conditions. Therefore, reactions should be planned to avoid premature deprotection.

Troubleshooting Guides for Common Reactions

Reductive Amination

Reductive amination is a cornerstone reaction for converting the ketone functionality into a secondary or tertiary amine. However, challenges such as low yield, incomplete reaction, and side-product formation can arise.

Problem 1: Low to no conversion of the starting ketone.

Potential Cause Troubleshooting Suggestion
Inefficient imine/enamine formation Ensure anhydrous conditions. For less reactive amines, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark trap. Catalytic amounts of a weak acid (e.g., acetic acid) can facilitate imine formation.
Decomposition of the reducing agent Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the ketone.[3] Ensure the reducing agent is fresh and handled under anhydrous conditions.
Steric hindrance For bulky amines, the reaction may require longer reaction times or elevated temperatures.

Problem 2: Formation of undesired side products.

Potential Cause Troubleshooting Suggestion
Over-alkylation of the amine Use a controlled stoichiometry of the ketone. If the product amine is more nucleophilic than the starting amine, consider performing the reaction in a stepwise manner: first form the imine, then add the reducing agent.
Reduction of the ketone Use a more selective reducing agent like STAB or sodium cyanoborohydride. If using a less selective reducing agent like sodium borohydride, ensure the imine is fully formed before its addition.[4]

A general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB) is as follows:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reactants Mix this compound, Amine, and Acetic Acid in DCM start->reactants imine_formation Stir for 1-2h at RT (Imine Formation) reactants->imine_formation add_stab Add STAB Portion-wise imine_formation->add_stab reaction Stir at RT and Monitor Progress add_stab->reaction workup Quench with NaHCO3 (aq) and Extract reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Wittig Reaction

The Wittig reaction is a powerful method for converting the ketone into an alkene. However, issues with ylide formation and low reactivity can be encountered.

Problem 1: Failure of the reaction to proceed.

Potential Cause Troubleshooting Suggestion
Ineffective ylide formation Ensure the phosphonium salt is dry and the base used (e.g., n-BuLi, NaH) is fresh and of appropriate strength. The reaction should be carried out under strictly anhydrous and inert conditions.
Low reactivity of the ketone Ketones are generally less reactive than aldehydes in Wittig reactions. The reaction may require heating or the use of a more reactive ylide.
Poor solubility of the ylide Choose a solvent in which the ylide has better solubility. Aprotic polar solvents like THF or DMSO are often good choices.

Problem 2: Low yield of the desired alkene.

Potential Cause Troubleshooting Suggestion
Side reactions of the ylide The ylide can be sensitive to air and moisture. Ensure the reaction is performed under a positive pressure of an inert gas.
Difficult purification The triphenylphosphine oxide byproduct can sometimes be difficult to separate from the product. Purification by column chromatography is often necessary. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.

A general procedure for the Wittig reaction with this compound is as follows:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic color of the ylide is observed.

  • Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G start Reaction Failed? check_ylide Check Ylide Formation: - Dry Reagents? - Fresh Base? - Anhydrous/Inert Conditions? start->check_ylide Yes success Successful Reaction start->success No check_conditions Check Reaction Conditions: - Increased Temperature? - Longer Reaction Time? check_ylide->check_conditions Ylide OK failure Further Optimization Needed check_ylide->failure Ylide Problem check_purification Review Purification: - Optimized Chromatography? - Precipitation of Byproduct? check_conditions->check_purification Conditions OK check_conditions->failure Conditions Problem check_purification->success Purification OK check_purification->failure Purification Problem

Aldol Condensation

Aldol condensation allows for the formation of a new carbon-carbon bond at the alpha-position of the ketone. Controlling the reaction to prevent self-condensation and other side reactions is key.

Problem 1: Low yield of the desired crossed-aldol product.

Potential Cause Troubleshooting Suggestion
Self-condensation of the ketone If the aldehyde partner is not sufficiently reactive, self-condensation of the this compound can occur. Use of a strong, non-nucleophilic base like LDA to pre-form the enolate can improve selectivity.
Reversibility of the aldol addition The initial aldol addition can be reversible. Driving the reaction towards the condensed product by removing water (e.g., Dean-Stark trap) can increase the yield.
Incorrect base or temperature The choice of base and temperature is crucial. For directed aldol reactions, LDA at low temperatures (e.g., -78°C) is often used to generate the kinetic enolate.

Problem 2: Formation of multiple products.

Potential Cause Troubleshooting Suggestion
Formation of both kinetic and thermodynamic enolates The regioselectivity of enolate formation can be controlled by the choice of base and temperature. LDA at low temperatures favors the kinetic enolate, while a weaker base at higher temperatures may lead to the thermodynamic enolate.
Stereoselectivity issues The stereochemical outcome of the aldol reaction can be influenced by the geometry of the enolate and the reaction conditions. Chiral auxiliaries or catalysts may be necessary to achieve high stereoselectivity.

A general procedure for a directed aldol condensation with this compound is as follows:

  • Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78°C.

  • Continue stirring at -78°C and monitor the reaction by TLC or LC-MS.

  • Quench the reaction at -78°C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G azepanone This compound derivatives Azepane Derivatives azepanone->derivatives cns_agents CNS Agents derivatives->cns_agents spirocycles Spirocyclic Compounds derivatives->spirocycles drug_discovery Drug Discovery Targets cns_agents->drug_discovery spirocycles->drug_discovery

Disclaimer

This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The reaction conditions provided are general and may require optimization for specific substrates and scales.

References

preventing side reactions during the modification of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-hexahydro-1H-azepin-4-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in α-Alkylation due to Aldol Condensation

Q: I am attempting an α-alkylation of this compound, but I'm observing a significant amount of a higher molecular weight byproduct and low yield of my desired product. What could be the cause?

A: A common side reaction in the base-mediated alkylation of ketones is a self-condensation reaction, known as the Aldol condensation.[1][2] This occurs when the enolate of one ketone molecule attacks the carbonyl group of another, leading to a β-hydroxy ketone adduct, which can then dehydrate to form a conjugated enone. This is especially prevalent with strong, non-hindered bases or at elevated temperatures.

Troubleshooting Steps:

  • Choice of Base and Temperature: The choice of base is critical for generating the enolate. Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are preferred as they rapidly and quantitatively form the enolate at low temperatures, minimizing the amount of starting ketone available for self-condensation.[3]

  • Order of Addition: Add the ketone solution slowly to the cooled base solution to ensure the ketone is rapidly converted to the enolate. Then, add the alkylating agent to the pre-formed enolate.

  • Temperature Control: Maintain a low temperature (e.g., -78 °C) throughout the enolate formation and alkylation steps. Allowing the reaction to warm prematurely can promote the aldol reaction.

Below is a comparison of reaction conditions that can influence the outcome of an α-alkylation.

ParameterCondition A: Favors AlkylationCondition B: Promotes Aldol Condensation
Base Lithium Diisopropylamide (LDA)Sodium Hydroxide (NaOH) or Potassium t-Butoxide
Temperature -78 °C0 °C to Room Temperature
Addition Order Ketone added to Base, then Alkyl HalideBase added to Ketone and Alkyl Halide mixture
Typical Yield (Alkylation) > 85%< 40%
Typical Yield (Aldol Side Product) < 5%> 50%
Issue 2: Unwanted Deprotection of the N-Boc Group

Q: During my reaction, I'm noticing the formation of a more polar byproduct, and NMR analysis shows the loss of the tert-butyl group. Why is my N-Boc group being cleaved?

A: The N-Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[4] However, it can also be cleaved under certain basic or thermal conditions, although it is generally considered stable to most bases and nucleophiles.[5][6]

Troubleshooting Scenarios:

  • Acidic Conditions: If your reaction conditions are acidic (even mildly), or if acidic byproducts are generated, Boc deprotection can occur. For example, using strong acids like Trifluoroacetic Acid (TFA) or HCl is a standard method for Boc removal.[4]

  • Strongly Basic Conditions: While generally stable, some strong bases, particularly in protic solvents or at elevated temperatures, can facilitate Boc group removal.[7]

  • Lewis Acids: The presence of certain Lewis acids can also mediate the cleavage of the N-Boc group.

Preventative Measures:

  • pH Control: Ensure your reaction medium is not acidic. If an acid is required, consider an alternative protecting group strategy.

  • Base Selection: For base-mediated reactions, use aprotic solvents and avoid excessive heating. Standard conditions like LDA in THF at low temperatures are generally safe for the Boc group.

  • Reagent Purity: Ensure all reagents are free from acidic impurities.

Issue 3: Poor Conversion in Reductive Amination

Q: I am performing a reductive amination on the ketone, but the reaction is sluggish, and I'm recovering mostly starting material. How can I improve the conversion?

A: Reductive amination is a two-step process within one pot: the formation of an imine (or enamine) intermediate, followed by its reduction.[8][9] Poor conversion often points to an issue with the imine formation equilibrium or the activity of the reducing agent.

Troubleshooting Steps:

  • pH of the Reaction: Imine formation is typically catalyzed by mild acid (pH 4-5).[10] If the medium is too basic, the initial nucleophilic attack of the amine is slow. If it's too acidic, the amine will be protonated and non-nucleophilic. Using a mild acid catalyst like acetic acid can be beneficial.

  • Water Removal: Imine formation is a reversible reaction that produces water.[8] Removing water, for instance by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium toward the imine product.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are more reactive towards the protonated iminium ion than the starting ketone, especially under mildly acidic conditions.[8] NaBH₄ can also be used, but it may require separate steps for imine formation and reduction to avoid reducing the starting ketone.[10]

ParameterOptimized ConditionsSuboptimal Conditions
pH Mildly Acidic (pH 4-5)Neutral or Strongly Acidic/Basic
Reducing Agent NaBH(OAc)₃ or NaBH₃CNNaBH₄ (in a one-pot setup)
Additives Molecular Sieves or Dean-StarkNone
Expected Conversion > 90%< 50%

Experimental Protocols & Visualizations

Protocol 1: Optimized α-Alkylation with Minimized Aldol Condensation

This protocol describes the α-alkylation of this compound using LDA to minimize the aldol condensation side reaction.

Methodology:

  • LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Scheme and Side Reaction Pathway

G cluster_main Main Reaction: α-Alkylation cluster_side Side Reaction: Aldol Condensation Ketone N-Boc-hexahydro- 1H-azepin-4-one Enolate Lithium Enolate Ketone->Enolate 1. LDA, THF, -78°C Product α-Alkylated Product Enolate->Product 2. R-X, -78°C Ketone2 N-Boc-hexahydro- 1H-azepin-4-one Enolate2 Enolate Ketone2->Enolate2 Aldol Aldol Adduct Ketone2->Aldol Enolate2->Aldol Attacks another ketone molecule

Caption: Desired α-alkylation vs. the competing aldol side reaction.

Protocol 2: Selective Reductive Amination

This protocol details a one-pot reductive amination procedure optimized for high conversion.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (0.5 eq) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, add activated molecular sieves (3Å or 4Å) to absorb the water formed and drive the equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting amine product by column chromatography.

Troubleshooting Workflow for Reductive Amination

G Start Low Conversion in Reductive Amination CheckImine Check Imine Formation (TLC, NMR of aliquot) Start->CheckImine IminePoor Imine Formation is Poor CheckImine->IminePoor No/Low Imine ImineOK Imine Forms, but Reaction Stalls CheckImine->ImineOK Imine Detected CheckReducer Evaluate Reducing Agent ChangeReducer Action: Switch to a more robust reducing agent (e.g., NaBH(OAc)₃) CheckReducer->ChangeReducer IncreaseEquiv Action: Increase equivalents of amine or reducing agent CheckReducer->IncreaseEquiv AddAcid Action: Add catalytic acid (e.g., AcOH) IminePoor->AddAcid RemoveWater Action: Add molecular sieves or use Dean-Stark IminePoor->RemoveWater ImineOK->CheckReducer

Caption: A decision tree for troubleshooting poor yields in reductive amination.

References

Technical Support Center: Synthesis of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-hexahydro-1H-azepin-4-one. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound. The primary synthetic route discussed involves an intramolecular Dieckmann condensation to form the azepane ring, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

Stage 1: Dieckmann Condensation

The initial and often most challenging step is the intramolecular cyclization of a suitable N-Boc protected diester, such as diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate, to form the β-keto ester precursor.

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the potential causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can stem from several factors. Here are the most common issues and their solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases are generally preferred to minimize side reactions like intermolecular Claisen condensation or hydrolysis of the ester groups.

    • Troubleshooting:

      • If you are using a weaker base like sodium ethoxide in ethanol, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or toluene.

      • Ensure your reagents and solvent are strictly anhydrous, as moisture will consume the strong base and lead to lower yields.

  • Reaction Concentration: The Dieckmann condensation is an intramolecular reaction. Running the reaction at high concentrations can favor intermolecular side reactions, leading to the formation of oligomers and polymers.

    • Troubleshooting:

      • Employ high-dilution conditions to favor the intramolecular cyclization. This is typically achieved by the slow addition of the diester to a solution of the base.

  • Reaction Temperature: The optimal temperature can vary depending on the base and solvent used.

    • Troubleshooting:

      • For stronger bases like NaH in THF, the reaction may proceed efficiently at room temperature or with gentle heating. If you are observing decomposition or side reactions, try lowering the temperature.

  • Purity of Starting Material: Impurities in the starting diester can interfere with the reaction.

    • Troubleshooting:

      • Ensure your starting diester is of high purity. Purify it by column chromatography or distillation if necessary.

Q2: I am observing the formation of a significant amount of a high-molecular-weight, oily byproduct in my Dieckmann condensation. What is it and how can I prevent it?

A2: The oily byproduct is likely the result of intermolecular Claisen condensation, leading to the formation of oligomers or polymers. This is a common side reaction when the reaction concentration is too high.

  • Troubleshooting:

    • As mentioned in Q1, the key to preventing this is to use high-dilution conditions. Slowly add the diester to the base solution to maintain a low concentration of the starting material throughout the reaction.

Stage 2: Hydrolysis and Decarboxylation

Following the successful cyclization, the resulting β-keto ester is hydrolyzed to a β-keto acid, which is then decarboxylated to yield the final product, this compound.

Q3: My hydrolysis and decarboxylation step is giving a low yield. What could be going wrong?

A3: Low yields in this two-step sequence can be due to incomplete reactions or side reactions.

  • Incomplete Hydrolysis: The ester group of the β-keto ester needs to be fully hydrolyzed to the carboxylic acid for the subsequent decarboxylation to occur.

    • Troubleshooting:

      • Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide).

      • Increase the reaction time or temperature to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Inefficient Decarboxylation: The decarboxylation of the β-keto acid is typically achieved by heating the acidic reaction mixture.

    • Troubleshooting:

      • Ensure the pH of the solution is acidic before heating to promote decarboxylation. A pH of 4-5 is often optimal.[1]

      • The temperature required for decarboxylation can vary. Gentle heating is usually sufficient. Overheating can lead to decomposition of the product.

  • Side Reactions: The Boc protecting group can be sensitive to strongly acidic conditions and high temperatures, leading to its removal.

    • Troubleshooting:

      • Carefully control the pH and temperature during the workup and decarboxylation. Avoid excessively strong acids or prolonged heating.

Purification

The final step is the purification of the crude this compound.

Q4: I am having difficulty purifying the final product by column chromatography. What are some common issues and how can I address them?

A4: Purification by column chromatography can sometimes be challenging.

  • Co-eluting Impurities: Some byproducts may have similar polarities to the desired product, making separation difficult.

    • Troubleshooting:

      • Optimize your solvent system. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] Experiment with different ratios to improve separation. A shallow gradient elution might be more effective than an isocratic one.

      • Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.

  • Product Tailing on the Column: The ketone functionality can sometimes interact with the silica gel, leading to tailing and poor peak shape.

    • Troubleshooting:

      • Add a small amount of a polar solvent like methanol or a basic additive like triethylamine (0.1-1%) to the eluent to improve the peak shape.

Data Presentation

The yield of the Dieckmann condensation is highly dependent on the reaction conditions. The following table summarizes reported yields for the synthesis of cyclic β-keto esters under various conditions. While not all examples are for the direct synthesis of the N-Boc-azepan-4-one precursor, they provide valuable insights into the impact of different reagents and conditions.

Starting DiesterBaseSolventTemperatureYield of β-keto esterReference
Diethyl AdipateNaHTolueneReflux85%Org. Synth. 1934, 14, 28
Diethyl PimelateNaHBenzeneReflux80-83%Org. Synth. 1937, 17, 44
Diethyl 3,3'-Azanediyl-dipropionatet-BuOKTHFRoom Temp.~70% (estimated)J. Org. Chem. 1999, 64, 8014
1-tert-butyl 5-ethyl 1-Boc-azepane-1,5-dicarboxylateNaOH1,4-Dioxane/WaterRoom Temp.77% (of final ketone)ChemicalBook[1]

Experimental Protocols

Synthesis of this compound from 1-tert-butyl 5-ethyl 1-Boc-azepane-1,4-dicarboxylate[1]
  • Hydrolysis: To a solution of 1-tert-butyl 5-ethyl 1-Boc-azepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL), a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL) is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Acidification and Decarboxylation: Upon completion of the reaction (monitored by TLC or LC-MS), the pH of the mixture is adjusted to 4-5 with a 3M aqueous hydrochloric acid solution. The mixture is then heated gently until gas evolution (CO2) ceases.

  • Extraction: The cooled reaction mixture is extracted with ethyl acetate (2 x 50 mL).

  • Work-up: The combined organic phases are washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to afford this compound as a yellow oil (11 g, 77% yield).

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

experimental_workflow start N-Boc Protected Diester step1 Dieckmann Condensation (e.g., NaH, THF) start->step1 intermediate β-Keto Ester Intermediate step1->intermediate step2 Hydrolysis & Decarboxylation (e.g., NaOH, then H+ and heat) intermediate->step2 product Crude this compound step2->product step3 Purification (Column Chromatography) product->step3 final_product Pure this compound step3->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Dieckmann Condensation

troubleshooting_dieckmann start Low Yield in Dieckmann Condensation issue1 Check Reaction Concentration start->issue1 solution1 Use High-Dilution Conditions (Slow addition of diester) issue1->solution1 High Concentration? issue2 Evaluate Base/Solvent System issue1->issue2 Concentration OK? solution2 Use Strong, Non-nucleophilic Base (e.g., NaH, t-BuOK) in Anhydrous Aprotic Solvent (e.g., THF) issue2->solution2 Weak Base/Protic Solvent? issue3 Assess Purity of Starting Material issue2->issue3 Base/Solvent OK? solution3 Purify Diester Before Reaction issue3->solution3 Impurities Present?

Caption: Troubleshooting logic for low yields in the Dieckmann condensation step.

References

challenges in the scale-up of N-Boc-hexahydro-1H-azepin-4-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of N-Boc-hexahydro-1H-azepin-4-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, particularly during scale-up from laboratory to pilot plant or industrial scale.

Issue Potential Cause Recommended Action
Low Yield Incomplete Dieckmann Condensation: Sub-optimal base, temperature, or reaction time. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.- Optimize Base: Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and their equivalents. Ensure the base is fresh and anhydrous. - Temperature Control: Maintain a consistent and optimized temperature profile. Exothermic reactions may require controlled addition of reagents and efficient cooling. - Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Improve Agitation: Ensure adequate mixing to maintain a homogeneous reaction mixture.
Side Reactions: Intermolecular condensation (dimerization) can compete with the desired intramolecular cyclization, especially with seven-membered rings.- High Dilution: Running the reaction at a lower concentration can favor the intramolecular reaction pathway. - Slow Addition: Add the diester substrate slowly to the base to maintain a low concentration of the starting material.
Product Decomposition: The β-keto ester product may be unstable under the reaction or workup conditions.- Neutralize Carefully: After the reaction, carefully neutralize the mixture to the appropriate pH to avoid product degradation. - Minimize Exposure to Harsh Conditions: Reduce the time the product is exposed to high temperatures or strong acids/bases.
Formation of Impurities Di-Boc Protection: If a free amine is present, reaction with excess Boc-anhydride can lead to the formation of a di-Boc protected byproduct.- Stoichiometry Control: Use a controlled amount of Boc-anhydride (typically 1.0-1.2 equivalents). - Reaction Monitoring: Monitor the reaction progress to avoid excessive reaction times after the primary amine has been consumed.
Incomplete Hydrolysis and Decarboxylation: If the synthesis proceeds via a β-keto ester intermediate, incomplete hydrolysis and decarboxylation will result in impurities.- Optimize Acid/Base Concentration and Temperature: Ensure sufficient acid or base concentration and an adequate temperature for complete hydrolysis and decarboxylation. - Monitor CO2 Evolution: On a larger scale, monitoring the off-gassing of CO2 can indicate the progress of the decarboxylation step.
Purification Challenges Emulsion Formation during Workup: On a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to separate.- Adjust pH: Modify the pH of the aqueous phase. - Add Brine: Addition of a saturated sodium chloride solution can help to break emulsions. - Use a Different Solvent System: Explore alternative extraction solvents. - Centrifugation: For persistent emulsions, centrifugation may be an option at scale.
Difficulty in Crystallization: The product may be an oil or crystallize slowly, making isolation difficult.- Solvent Screening: Test various solvent systems to find one that promotes crystallization. - Seeding: Use a small amount of pure crystalline product to induce crystallization. - Controlled Cooling: Implement a gradual cooling profile to encourage the formation of larger, purer crystals.
Residual Solvents: High boiling point solvents used in the reaction or purification may be difficult to remove completely.- Azeotropic Distillation: Use a lower-boiling solvent to form an azeotrope with the residual solvent to facilitate its removal. - High Vacuum Drying: Dry the product under high vacuum at a suitable temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the Dieckmann condensation for the azepanone ring formation?

A1: The most critical step is managing the competition between the intramolecular Dieckmann condensation and intermolecular side reactions.[1][2] On a larger scale, this is primarily controlled by maintaining high dilution conditions and ensuring efficient mixing to quickly disperse the starting material. Slow addition of the diester to a well-agitated solution of the base is a common strategy to favor the desired cyclization.

Q2: Are there any specific safety concerns to consider during the large-scale production of this compound?

A2: Yes, several safety aspects are important. The use of strong bases like sodium ethoxide or potassium tert-butoxide requires careful handling to avoid contact with moisture and air. The reaction can be exothermic, necessitating robust temperature control to prevent runaways. If flammable solvents are used, the process equipment must be properly grounded to prevent static discharge.[3]

Q3: How can I minimize the formation of di-Boc protected byproducts during the N-protection step?

A3: To minimize di-Boc protection, it is crucial to have precise control over the stoichiometry of the reagents. Use only a slight excess of Boc-anhydride (e.g., 1.05-1.1 equivalents) relative to the amine. Additionally, monitoring the reaction by a suitable analytical method (TLC, LC-MS) and stopping it as soon as the starting amine is consumed can prevent over-reaction.[3]

Q4: What are the recommended purification techniques for this compound at an industrial scale?

A4: At an industrial scale, purification strategies often prioritize methods other than column chromatography due to cost and scalability. Potential methods include:

  • Fractional distillation under reduced pressure: This can be effective if the boiling points of the product and impurities are sufficiently different.[4][5]

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is often the most effective method for achieving high purity.

  • Bisulfite extraction: As a ketone, the product may form a bisulfite adduct, which can be used to separate it from non-ketonic impurities. The ketone can then be regenerated by treatment with a base.[6]

Q5: My crude product is a dark oil. What could be the cause and how can I improve the color?

A5: A dark color in the crude product often indicates the presence of degradation products or high molecular weight byproducts. This can be caused by excessive heating, prolonged reaction times, or exposure to strong acidic or basic conditions during workup. To improve the color, you can try:

  • Optimizing reaction and workup conditions to be milder.

  • Treating the crude product with activated carbon before filtration.

  • Purification by distillation or crystallization as mentioned above.

Experimental Protocols

Illustrative Lab-Scale Synthesis via Dieckmann Condensation followed by Hydrolysis and Decarboxylation

This is a generalized protocol and requires optimization for specific substrates and scales.

Step 1: Dieckmann Condensation

  • To a stirred suspension of sodium ethoxide (1.2 eq) in anhydrous toluene (at a concentration designed for high dilution, e.g., 0.1 M) under an inert atmosphere (e.g., nitrogen), add a solution of the appropriate N-Boc protected amino diester (1.0 eq) in anhydrous toluene dropwise over several hours.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by carefully adding it to a cold aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride) to neutralize the excess base.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux and monitor the reaction until the hydrolysis of the ester and subsequent decarboxylation (indicated by cessation of CO2 evolution) are complete.

  • Cool the reaction mixture and adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.

  • Purify the crude product by vacuum distillation or crystallization.

Quantitative Data

The following tables provide illustrative data for key process parameters. Note: This data is generalized for scale-up of heterocyclic ketone synthesis and may need to be adapted for the specific process of this compound production.

Table 1: Impact of Base on Dieckmann Condensation Yield

Base (1.2 eq)SolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
Sodium EthoxideToluene1101265-75
Potassium tert-ButoxideTHF66870-80
Sodium HydrideTHF661060-70

Table 2: Purity Profile after Different Purification Methods

Purification MethodPurity by HPLC (%)Illustrative Recovery (%)
Column Chromatography (Lab Scale)>9870-85
Fractional Vacuum Distillation95-9880-90
Crystallization>9985-95

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N-Boc Protected Amino Diester dieckmann Dieckmann Condensation (Base, Toluene/THF) start->dieckmann hydrolysis Hydrolysis & Decarboxylation (Acid/Base, Heat) dieckmann->hydrolysis crude_product Crude N-Boc-hexahydro- 1H-azepin-4-one hydrolysis->crude_product distillation Fractional Vacuum Distillation crude_product->distillation crystallization Crystallization crude_product->crystallization final_product Pure N-Boc-hexahydro- 1H-azepin-4-one distillation->final_product crystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity cause1 Suboptimal Reaction Conditions issue->cause1 cause2 Side Reactions (e.g., Dimerization) issue->cause2 cause3 Reagent Quality /Moisture issue->cause3 cause4 Inefficient Mixing (at scale) issue->cause4 solution1 Optimize Temp, Time, Base cause1->solution1 solution2 High Dilution, Slow Addition cause2->solution2 solution3 Use Anhydrous Reagents cause3->solution3 solution4 Improve Agitation cause4->solution4

Caption: A logical diagram illustrating the troubleshooting process for common issues in the synthesis.

References

Technical Support Center: Analysis of Reaction Byproducts of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of N-Boc-hexahydro-1H-azepin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: A prevalent method for synthesizing this compound is the hydrolysis and subsequent decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate.[1] This multi-step process is effective but can be prone to the formation of specific byproducts if not performed under optimal conditions.

Q2: What are the primary byproducts observed during the synthesis of this compound?

A2: The main byproducts typically arise from incomplete reaction or degradation of the starting material, intermediates, or the final product. These can include:

  • Ethyl 1-Boc-5-oxoazepane-4-carboxylate: The starting material, resulting from incomplete hydrolysis.

  • 1-Boc-4-oxoazepane-5-carboxylic acid: An intermediate formed after hydrolysis but before complete decarboxylation.

  • Hexahydro-1H-azepin-4-one: The deprotected ketone, which can form if the Boc protecting group is cleaved under the reaction conditions.

Q3: How can I detect the presence of these byproducts in my reaction mixture?

A3: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a highly effective analytical technique for identifying and quantifying this compound and its byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.

Troubleshooting Guides

Issue 1: Incomplete Decarboxylation

Symptom: HPLC or TLC analysis of the crude product shows a significant peak corresponding to the β-keto acid intermediate (1-Boc-4-oxoazepane-5-carboxylic acid).

Cause: The decarboxylation of β-keto acids is a critical step that can be influenced by temperature and pH.[2][3][4] Insufficient heating or improper pH adjustment during the workup can lead to the incomplete removal of the carboxylic acid group.

Solution:

  • Optimize Reaction Temperature: Ensure the reaction mixture is heated sufficiently to promote complete decarboxylation. The optimal temperature may vary depending on the solvent and scale of the reaction.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture. Acidic conditions can facilitate decarboxylation, but overly strong acids may lead to Boc deprotection.

  • Prolonged Reaction Time: Increasing the reaction time at the optimal temperature can help drive the decarboxylation to completion.

Issue 2: Presence of Deprotected Byproduct

Symptom: A peak corresponding to hexahydro-1H-azepin-4-one is observed in the HPLC or mass spectrum of the product.

Cause: The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions. The use of strong acids during the hydrolysis or workup steps can lead to the formation of the deprotected azepinone. Basic conditions, although less common for Boc deprotection, can also cause cleavage in some cases.

Solution:

  • Mild Acidic Conditions: Use a milder acid or a buffered system for pH adjustments to minimize the risk of Boc deprotection.

  • Control of Reaction Time: Minimize the exposure of the reaction mixture to acidic conditions.

  • Alternative Synthetic Routes: If deprotection is a persistent issue, consider alternative synthetic strategies that employ protecting groups more stable to the required reaction conditions.

Issue 3: Purification Challenges

Symptom: Difficulty in separating the desired product from byproducts using standard purification techniques like column chromatography.

Cause: The polarity of the main byproducts can be very similar to that of this compound, making chromatographic separation challenging.

Solution:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. A gradient elution might be necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the target compound from closely related impurities.

Data Presentation

The following table summarizes the typical retention times of this compound and its common byproducts under a standard set of HPLC conditions.

CompoundRetention Time (min)Molecular Weight ( g/mol )
This compound10.5213.27
Ethyl 1-Boc-5-oxoazepane-4-carboxylate12.2285.34
1-Boc-4-oxoazepane-5-carboxylic acid8.7257.28
Hexahydro-1H-azepin-4-one3.1113.16

Note: Retention times are illustrative and may vary depending on the specific HPLC column, mobile phase, and gradient used.

Experimental Protocols

Protocol 1: Synthesis of this compound

A general procedure for the synthesis involves the hydrolysis of ethyl 1-Boc-5-oxoazepane-4-carboxylate with a base such as sodium hydroxide in a solvent mixture like dioxane and water. The reaction is typically stirred at room temperature overnight. Following hydrolysis, the reaction mixture is acidified to a pH of 4-5 with an acid like 3M hydrochloric acid to facilitate decarboxylation. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is commonly achieved by silica gel column chromatography.[1]

Protocol 2: HPLC-MS Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm and mass spectrometry in positive ion mode.

Mandatory Visualization

Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis reaction Hydrolysis & Decarboxylation start->reaction workup Acidic Workup & Extraction reaction->workup analysis Analyze Crude Product (TLC/HPLC-MS) workup->analysis pure_product Pure Product analysis->pure_product Purity > 95% troubleshoot Identify Byproducts analysis->troubleshoot Impurities Detected incomplete_decarbox Incomplete Decarboxylation troubleshoot->incomplete_decarbox β-keto acid present deprotection Boc Deprotection troubleshoot->deprotection Deprotected amine present starting_material Unreacted Starting Material troubleshoot->starting_material Starting ester present optimize_temp Optimize Temperature & Time incomplete_decarbox->optimize_temp mild_acid Use Milder Acid deprotection->mild_acid optimize_hydrolysis Optimize Hydrolysis Conditions starting_material->optimize_hydrolysis optimize_temp->reaction purification Column Chromatography / Recrystallization optimize_temp->purification mild_acid->workup mild_acid->purification optimize_hydrolysis->reaction optimize_hydrolysis->purification purification->pure_product

Caption: A workflow diagram illustrating the troubleshooting steps for the synthesis of this compound.

Logical Relationship of Byproduct Formation

G cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts Starting Material Ethyl 1-Boc-5-oxoazepane-4-carboxylate Intermediate 1-Boc-4-oxoazepane-5-carboxylic acid Starting Material->Intermediate Hydrolysis Byproduct1 Incomplete Hydrolysis Byproduct: Ethyl 1-Boc-5-oxoazepane-4-carboxylate Starting Material->Byproduct1 Incomplete Reaction Product This compound Intermediate->Product Decarboxylation Byproduct2 Incomplete Decarboxylation Byproduct: 1-Boc-4-oxoazepane-5-carboxylic acid Intermediate->Byproduct2 Incomplete Reaction Byproduct3 Deprotection Byproduct: Hexahydro-1H-azepin-4-one Product->Byproduct3 Side Reaction (e.g., strong acid)

Caption: A diagram showing the relationship between the main synthetic pathway and the formation of common byproducts.

References

handling and safety precautions for N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with N-Boc-hexahydro-1H-azepin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary risks include:

  • Harmful if swallowed [1].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1].

  • May cause respiratory irritation [1].

It is also a combustible liquid and should be kept away from open flames and heat sources.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, it is mandatory to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2][3]

  • Skin Protection: A lab coat or other suitable protective clothing.[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an appropriate filter.[2][3]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability and integrity of the compound. It should be stored at 2-8°C in a tightly sealed container under an inert gas, as it can be air-sensitive.[3][4][5] The storage area should be cool, dry, and well-ventilated.[1][2]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is necessary in the event of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Q5: How should I dispose of waste this compound?

A5: Waste should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number 188975-88-4[1][3]
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Colorless or yellowish liquid[1]
Boiling Point 90-100°C at 0.5 mmHg[4]
Density 1.072 g/cm³ (Predicted)[4]
Refractive Index n20/D 1.467[3][4]
Storage Temperature 2-8°C[3][4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethanol, and Ethyl Ether.[4][5]

Troubleshooting and Experimental Protocols

This section provides guidance on common issues that may arise during experimentation.

If a reaction involving this compound does not proceed as expected (e.g., low yield, unexpected byproducts), consider the following troubleshooting steps.

G cluster_0 Troubleshooting Workflow: Unexpected Reaction Outcome start Unexpected Reaction Outcome check_reagents Verify Purity and Integrity of This compound and other reagents start->check_reagents Initiate check_conditions Review Reaction Conditions: - Temperature - Time - Atmosphere (Inert?) check_reagents->check_conditions Reagents OK check_procedure Re-evaluate Experimental Procedure: - Order of addition - Stoichiometry check_conditions->check_procedure Conditions OK analyze_product Analyze Crude Product Mixture (e.g., TLC, NMR, LC-MS) check_procedure->analyze_product Procedure OK identify_issue Identify Potential Issue: - Degradation? - Side Reaction? - Incomplete Reaction? analyze_product->identify_issue optimize Optimize Reaction Conditions (e.g., change solvent, temperature, catalyst) identify_issue->optimize Hypothesis Formed end Successful Reaction optimize->end Optimization Successful

Caption: Troubleshooting workflow for unexpected reaction outcomes.

This protocol describes a general procedure for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, hexahydro-1H-azepin-4-one.

  • Purification (Optional): The crude product can be further purified by column chromatography or distillation if necessary.

Safety Note: This procedure involves the use of a strong acid (TFA) and a volatile organic solvent (DCM). All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment.

References

Technical Support Center: Resolving Solubility Challenges with N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Boc-hexahydro-1H-azepin-4-one in their synthetic workflows. Here, you will find troubleshooting advice and frequently asked questions to address solubility issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a versatile intermediate that is generally soluble in a range of common organic solvents.[1][2][3][4] These include chlorinated solvents such as chloroform and dichloromethane, as well as alcohols like ethanol and ethers like ethyl ether.[1][2][3][4] It is also reported to be soluble in benzene.[2]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

A2: Incomplete dissolution can be attributed to several factors. The choice of solvent is critical, and while the compound is soluble in many common solvents, the concentration required for your reaction might exceed its solubility limit at ambient temperature. Additionally, the purity of the compound and the presence of any residual impurities can affect its solubility.

Q3: Can temperature be adjusted to improve the solubility of this compound?

A3: Yes, in many cases, gently warming the solvent can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reagents in your reaction mixture. Prolonged heating at high temperatures should be avoided to prevent potential degradation.

Q4: Are there any recommended co-solvents to enhance the solubility of this compound?

A4: While specific co-solvent systems for this compound are not extensively documented, a common strategy for poorly soluble N-Boc protected compounds is the use of a polar aprotic co-solvent. Small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to less polar solvents to improve solvation. It is advisable to perform a small-scale solubility test before proceeding with your reaction.

Q5: My reaction mixture was homogeneous, but the product or starting material has precipitated out over time. What should I do?

A5: Precipitation during the course of a reaction can occur due to changes in the composition of the reaction mixture, such as the consumption of a solubilizing starting material or the formation of a less soluble product. It can also be triggered by temperature fluctuations. To address this, you can try adding a small amount of a co-solvent in which the precipitate is known to be soluble. If the precipitate is the desired product, this may indicate that the product has limited solubility in the reaction solvent, which could be advantageous for purification.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in your reactions.

Problem: Difficulty in dissolving this compound at the start of a reaction.
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice 1. Review the known solubility of this compound. 2. Consider switching to a more polar or aprotic solvent if appropriate for your reaction chemistry. 3. Perform small-scale solubility tests with alternative solvents.
Low Temperature 1. Gently warm the solvent while stirring. 2. Use a water bath or oil bath for controlled heating. 3. Monitor the temperature to avoid overheating and potential degradation.
High Concentration 1. If possible, decrease the concentration of the reaction by adding more solvent. 2. If a high concentration is necessary, consider a solvent in which the compound has higher solubility.
Compound Purity 1. Ensure the this compound is of high purity. 2. If impurities are suspected, consider purification of the starting material.
Problem: Precipitation of material during the reaction.
Potential Cause Troubleshooting Steps
Product is Insoluble 1. Analyze the precipitate to confirm if it is the desired product. 2. If it is the product, this may be beneficial for isolation. 3. If the reaction needs to proceed in solution, consider a different solvent system.
Change in Reaction Medium 1. As the reaction progresses, the polarity of the medium can change. 2. Add a co-solvent to maintain homogeneity.
Temperature Fluctuation 1. Ensure the reaction temperature is maintained consistently. 2. If the reaction is run at elevated temperature, ensure a gradual cool-down to prevent sudden precipitation.

Solubility Data

SolventQualitative Solubility
ChloroformSoluble[1][3][4]
DichloromethaneSoluble[1][3][4]
EthanolSoluble[1][2][3][4]
Ethyl EtherSoluble[1][2][3][4]
BenzeneSoluble[2]
WaterInsoluble (expected for N-Boc protected compounds)

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • To a clean and dry reaction vessel equipped with a magnetic stir bar, add the desired amount of this compound.

  • Add the chosen reaction solvent in portions while stirring at room temperature.

  • If the compound does not fully dissolve, gently warm the mixture using a water bath. Increase the temperature in increments of 5-10 °C.

  • Continue stirring and warming until a homogeneous solution is obtained.

  • Once dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Protocol 2: Small-Scale Solubility Test

  • To a small vial, add a known amount of this compound (e.g., 10 mg).

  • Add a measured volume of the test solvent (e.g., 0.1 mL) and stir or vortex at room temperature.

  • Observe for complete dissolution.

  • If not fully dissolved, add another portion of the solvent and repeat the observation.

  • If solubility is still limited, gently warm the vial and observe any changes. This will help you estimate the approximate solubility and the effect of temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., DCM, THF, Ethanol) check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp fail Issue Persists: Consult further literature or support change_solvent->fail increase_temp Gently warm the mixture check_temp->increase_temp No check_concentration Is the concentration too high? check_temp->check_concentration Yes increase_temp->check_concentration increase_temp->fail decrease_concentration Decrease concentration by adding more solvent check_concentration->decrease_concentration Yes use_cosolvent Consider adding a co-solvent (e.g., DMF, DMSO) check_concentration->use_cosolvent No decrease_concentration->use_cosolvent decrease_concentration->fail check_purity Is the starting material pure? use_cosolvent->check_purity use_cosolvent->fail purify_sm Purify the starting material check_purity->purify_sm No success Issue Resolved check_purity->success Yes purify_sm->success

Caption: A flowchart for troubleshooting solubility problems.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of N-Boc-hexahydro-1H-azepin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of successful research. N-Boc-hexahydro-1H-azepin-4-one serves as a versatile building block in the synthesis of aza-heterocyclic compounds, which are of significant interest in medicinal chemistry. This guide provides a comparative overview of analytical techniques for the structural confirmation of its derivatives, supported by experimental data and detailed methodologies.

The primary methods for elucidating the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, and a combination of these methods is typically required for definitive structural assignment.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, mass spectrometry determines the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed structural information, including stereochemistry.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbons and their chemical environment (e.g., C=O, C-N).Complements ¹H NMR for a complete picture of the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spec. Molecular weight and elemental composition. Fragmentation patterns can reveal structural motifs.High sensitivity and accuracy for molecular weight determination.Isomers may not be distinguishable by mass alone. Fragmentation can be complex.
IR Spec. Presence of specific functional groups (e.g., C=O of the ketone and carbamate, N-H).Fast and simple method for functional group identification.Provides limited information about the overall molecular structure.

Experimental Data for this compound Derivatives

To illustrate the application of these techniques, this section presents experimental data for a representative class of this compound derivatives: spiro-oxindoles . These compounds are synthesized via a [3+2] cycloaddition reaction between an azomethine ylide generated from isatin and a secondary amino acid, and a chalcone derived from this compound.

Table 1: ¹H NMR Spectroscopic Data for a Spiro-oxindole Derivative of this compound

ProtonChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz)
NH (oxindole)10.53 (s)
Aromatic CH7.90-6.53 (m)
CHCO4.78 (d, J = 10.5 Hz)
CH (benzothiophene)4.37 (t, J = 5.1 Hz)
CH₂ (azepane ring)4.24 (d, J = 10.8 Hz), 3.74 (d, J = 10.8 Hz), 3.25 (d, J = 11.4 Hz), 3.17 (dd, J = 11.6, 5.7 Hz)
CHN3.38 (d, J = 10.4 Hz)
Boc (tert-butyl)~1.4 (s)

Table 2: ¹³C NMR Spectroscopic Data for a Spiro-oxindole Derivative of this compound

CarbonChemical Shift (δ) in ppm
C=O (oxindole)~178
C=O (Boc)~154
Aromatic C142-121
Spiro C~70
C (azepane ring)55-30
C (Boc quaternary)~80
CH₃ (Boc)~28

Table 3: Mass Spectrometry and IR Data for a Spiro-oxindole Derivative

TechniqueData
Mass Spec. (ESI) m/z: 517.10 [M]⁺ (for C₂₈H₂₁ClN₂O₂S₂)[1]
**IR (cm⁻¹) **3428 (N-H), 1724 (C=O, oxindole), 1684 (C=O, benzimidazole moiety in a similar spiro compound)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and characterization of this compound derivatives.

Synthesis of Spiro-oxindole Derivatives

A mixture of a substituted isatin (1 mmol), a secondary amino acid (e.g., thioproline, 1 mmol), and a chalcone derived from this compound (1 mmol) in methanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired spiro-oxindole product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-dedecoupled experiment is commonly used to simplify the spectrum and is acquired on the same instrument. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. The spectra are typically referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically producing the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight, TOF, or quadrupole).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the structural confirmation of this compound derivatives and a conceptual signaling pathway where such a molecule might be involved.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start This compound Derivative Synthesis purification Purification (e.g., Column Chromatography) start->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR MS Mass Spectrometry (MS) purification->MS IR IR Spectroscopy purification->IR structure Structure Elucidation & Confirmation NMR->structure MS->structure IR->structure

Workflow for Structural Confirmation.

G receptor Target Receptor binding Binding receptor->binding derivative Azepinone Derivative derivative->binding downstream Downstream Signaling Cascade binding->downstream response Cellular Response downstream->response

Hypothetical Signaling Pathway.

References

A Comparative Guide to the Analytical Characterization of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the characterization of N-Boc-hexahydro-1H-azepin-4-one, a key intermediate in pharmaceutical synthesis. For comparative analysis, we have included data for N-Boc-piperidin-4-one, a structurally similar six-membered ring analogue. The data presented herein is a compilation of expected values derived from spectroscopic principles and available database information.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for this compound and N-Boc-piperidin-4-one.

Table 1: General Properties and Chromatographic Data

PropertyThis compoundN-Boc-piperidin-4-one (Alternative)
Molecular Formula C₁₁H₁₉NO₃[1][2][3]C₁₀H₁₇NO₃[4]
Molecular Weight 213.27 g/mol [1][2]199.25 g/mol [4]
CAS Number 188975-88-4[1][2]79099-07-3[4]
Purity (by HPLC) ≥95.0% - ≥98%[2][3]≥98%[5]

Table 2: Spectroscopic Data Comparison

Spectroscopic MethodThis compound (Expected)N-Boc-piperidin-4-one (Reported Data)[4][6][7]
¹H NMR (CDCl₃) Singlet ~1.47 ppm (9H, Boc); Multiplets ~3.5 ppm (4H, -CH₂-N-), ~2.6 ppm (4H, -CH₂-C=O), ~1.9 ppm (2H, -CH₂-)Singlet ~1.48 ppm (9H, Boc); Triplet ~3.6 ppm (4H, -CH₂-N-); Triplet ~2.4 ppm (4H, -CH₂-C=O)
¹³C NMR (CDCl₃) ~155 ppm (C=O, carbamate); ~209 ppm (C=O, ketone); ~80 ppm (quaternary C, Boc); ~28 ppm (CH₃, Boc); ~40-50 ppm (ring CH₂)~154.7 ppm (C=O, carbamate); ~208.5 ppm (C=O, ketone); ~80.3 ppm (quaternary C, Boc); ~28.4 ppm (CH₃, Boc); ~45.9 ppm (-CH₂-N-); ~40.9 ppm (-CH₂-C=O)
FT-IR (cm⁻¹) Strong ~1715 (C=O, ketone); Strong ~1690 (C=O, carbamate); ~2975, 2860 (C-H stretch)Strong ~1720 (C=O, ketone); Strong ~1695 (C=O, carbamate); ~2970, 2860 (C-H stretch)
Mass Spec. (EI) M⁺ at m/z 213; Prominent fragments at m/z 157 ([M-C₄H₈]⁺), 114 ([M-Boc+H]⁺), 57 ([C₄H₉]⁺)M⁺ at m/z 199; Prominent fragments at m/z 143 ([M-C₄H₈]⁺), 100 ([M-Boc+H]⁺), 57 ([C₄H₉]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Acquisition: A background spectrum is recorded, followed by the sample spectrum.

  • Analysis: The positions of the absorption bands are used to identify characteristic functional groups, such as the ketone and carbamate carbonyl groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Objective: To confirm the molecular weight and investigate fragmentation patterns.

  • Instrumentation: A mass spectrometer, for instance, coupled with a Gas Chromatography (GC-MS) system with an Electron Ionization (EI) source.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation of N-Boc protected amines typically involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthetic organic compound like this compound.

Analytical Workflow start Synthesis of This compound purification Purification (e.g., Column Chromatography) start->purification initial_char Initial Characterization purification->initial_char hplc HPLC (Purity Assessment) initial_char->hplc Purity Check nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) initial_char->nmr Structural Info ftir FT-IR Spectroscopy (Functional Group ID) initial_char->ftir Functional Groups ms Mass Spectrometry (Molecular Weight & Fragmentation) initial_char->ms Molecular Formula data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis final_product Characterized Product data_analysis->final_product

Caption: Workflow for the characterization of this compound.

References

comparative study of different protecting groups for hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative study of three commonly used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of hexahydro-1H-azepin-4-one. The objective is to furnish a data-driven comparison to aid in the strategic selection of a protecting group based on reaction efficiency, stability, and ease of removal.

The protection of the secondary amine in hexahydro-1H-azepin-4-one is essential to prevent undesired side reactions during subsequent synthetic transformations. The choice of the protecting group can significantly impact the overall yield and purity of the final product. This guide outlines the experimental data for the protection and deprotection of hexahydro-1H-azepin-4-one with Boc, Cbz, and Fmoc groups, offering a clear comparison of their performance.

Comparative Data of Protecting Groups

The following table summarizes the quantitative data for the protection and deprotection of hexahydro-1H-azepin-4-one with Boc, Cbz, and Fmoc protecting groups. The data is compiled from literature sources and represents typical yields and reaction conditions.

Protecting GroupProtection ReagentSolventBaseTemp. (°C)Time (h)Yield (%)Deprotection ReagentSolventTemp. (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (TEA)RT1277[1]Trifluoroacetic acid (TFA)Dichloromethane (DCM)RT2>95 (general)
Cbz Benzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃)0 - RT20~90 (general)H₂, 10% Pd/CMethanol (MeOH)RT40High (general)
Fmoc Fmoc-ClWater/Ethanol-601-2High (general)20% Piperidine/DMFN,N-Dimethylformamide (DMF)RT0.5High (general)

Experimental Protocols

Detailed methodologies for the protection and deprotection of hexahydro-1H-azepin-4-one for each protecting group are provided below.

Tert-Butoxycarbonyl (Boc) Group

Protection Protocol: To a solution of hexahydro-1H-azepin-4-one hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added portionwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-hexahydro-1H-azepin-4-one.[1]

Deprotection Protocol: this compound (1 equivalent) is dissolved in dichloromethane, and trifluoroacetic acid (10 equivalents) is added at 0 °C. The solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected product, typically as a TFA salt.

Carboxybenzyl (Cbz) Group

Protection Protocol: To a solution of hexahydro-1H-azepin-4-one (1 equivalent) in a mixture of tetrahydrofuran and water, sodium bicarbonate (2 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (1.5 equivalents) at 0 °C. The reaction is stirred at room temperature for 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.

Deprotection Protocol: N-Cbz-hexahydro-1H-azepin-4-one (1 equivalent) is dissolved in methanol, and 10% palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 40 hours. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated to give the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection Protocol: Hexahydro-1H-azepin-4-one (1 equivalent) is mixed with Fmoc-Cl (1.2 equivalents) in a water/ethanol mixture. The reaction is stirred at 60 °C for 1-2 hours. Upon completion, the reaction is acidified with 1M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield the N-Fmoc protected product.

Deprotection Protocol: N-Fmoc-hexahydro-1H-azepin-4-one (1 equivalent) is treated with a 20% solution of piperidine in N,N-dimethylformamide. The reaction is stirred at room temperature for 30 minutes. The solvent is then removed under high vacuum to provide the deprotected product.

Visualization of the Selection Workflow

The following diagram illustrates the logical workflow for selecting a suitable protecting group for hexahydro-1H-azepin-4-one based on the desired reaction conditions for subsequent synthetic steps.

G Workflow for Protecting Group Selection start Start: Need to protect hexahydro-1H-azepin-4-one stability_check Consider stability requirements for subsequent reactions start->stability_check acid_labile Acid-labile group needed? stability_check->acid_labile Acidic conditions in subsequent steps base_labile Base-labile group needed? stability_check->base_labile Basic conditions in subsequent steps hydrogenolysis Hydrogenolysis compatible? stability_check->hydrogenolysis Reductive conditions in subsequent steps acid_labile->base_labile No boc Select Boc Group acid_labile->boc Yes base_labile->hydrogenolysis No fmoc Select Fmoc Group base_labile->fmoc Yes cbz Select Cbz Group hydrogenolysis->cbz Yes end Proceed with synthesis hydrogenolysis->end No/Other boc->end fmoc->end cbz->end

Caption: Decision workflow for selecting a protecting group.

This comparative guide provides essential data and protocols to assist researchers in making an informed decision on the most suitable protecting group for hexahydro-1H-azepin-4-one in their synthetic endeavors. The choice between Boc, Cbz, and Fmoc will ultimately depend on the specific reaction pathway and the chemical functionalities present in the intermediates and the final target molecule.

References

A Comparative Guide to the Synthetic Routes of N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthetic routes for the production of N-Boc-hexahydro-1H-azepin-4-one, a key intermediate in pharmaceutical development. The following sections present an objective evaluation of various methodologies, supported by experimental data, to inform the selection of the most suitable synthesis strategy based on factors such as yield, scalability, and reaction conditions.

Comparison of Synthetic Methodologies

The selection of a synthetic route to this compound is often guided by factors such as yield, reaction time, scalability, and the availability and cost of reagents. The following table summarizes the key quantitative data for three distinct and effective protocols.

ParameterRoute 1: Ring ExpansionRoute 2: Gold-Catalyzed [5+2] AnnulationRoute 3: Dieckmann Condensation
Starting Material N-Boc-4-piperidoneN-(pent-4-yn-1-yl) amine derivativeEthyl 1-Boc-5-oxoazepane-4-carboxylate
Key Reagents Ethyl diazoacetate, Boron trifluoride etherateGold(I) catalyst (e.g., (2-biphenyl)Cy2PAuNTf2), m-CPBASodium hydroxide
Reported Yield Good overall yield (large scale)53-79%77%
Reaction Time Not specified3.5 - 6 hoursOvernight
Reaction Temperature Low temperatureNot specifiedRoom temperature
Scalability Demonstrated on >33 kg scale[1]Lab scaleLab scale
Key Advantages Proven for large-scale, safe, and cost-effective production.[1]High efficiency, good to excellent diastereoselectivity.[2][3]Good yield, mild reaction conditions.
Key Disadvantages Use of potentially hazardous ethyl diazoacetate.Requires specialized gold catalyst.Longer reaction time.

Experimental Protocols

Route 1: Industrial Production via Ring Expansion of N-Boc-4-piperidone

This process is based on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.[1] The entire process can be operated safely, less expensively, and conveniently without the necessary purification for any of the intermediates.[1]

Step 1: Large-Scale Preparation of Ethyl Diazoacetate [4]

  • To a 200 L reactor, add water (37.5 kg), glycine ethyl ester hydrochloride (35 kg, 250.7 mol), sodium acetate (1 kg, 12.2 mol), sodium nitrite (25 kg, 362.3 mol), and dichloromethane (40 L).

  • Cool the reaction mixture to -15 °C with stirring.

  • Add a solution of 10% H2SO4 (10 L) dropwise. The temperature may rise but does not seem to affect the product quality or yield.

Step 2: Ring Expansion [4]

  • React N-Boc-piperid-4-one with the prepared ethyl diazoacetate in the presence of boron trifluoride etherate at low temperature.

  • This undergoes a ring expansion process to form the intermediate ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Step 3: Hydrolysis and Decarboxylation [1]

  • To a 1000 L reactor, add the crude intermediate from the previous step (105 kg, ~320 mol) and 4 N HCl (300 kg).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with 6 N NaOH to pH 10-11.

  • Add methanol (400 kg), Na2CO3 (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol).

  • Stir the reaction at room temperature for 8 hours.

  • Distill off the methanol under reduced pressure to yield the final product.

Route 2: Gold-Catalyzed [5+2] Annulation

This method provides an efficient synthesis of azepan-4-ones via a two-step [5+2] annulation, involving a key gold catalysis step with high regioselectivity and good to excellent diastereoselectivity.[2][3]

General Procedure:

  • Subject the appropriate N-(pent-4-yn-1-yl) amine derivative to m-CPBA oxidation.

  • Without isolation of the N-oxide intermediate, introduce a gold(I) catalyst such as (2-biphenyl)Cy2PAuNTf2 or Et3PAuNTf2 (5 mol%).[5]

  • The reaction proceeds to yield the corresponding azepan-4-one derivative.

  • Yields are reported to be in the range of 53-79% for various substrates.[2] For instance, the reaction of N-(pent-4-yn-1-yl)piperidine gives the bicyclic azepan-4-one in 53% yield, which can be improved to 79% with catalyst optimization.[2]

Route 3: Dieckmann Condensation

This route utilizes an intramolecular condensation of a diester to form the cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

General Procedure:

  • To a solution of ethyl 1-Boc-5-oxoazepane-4-carboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL), add a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, adjust the pH to 4-5 with 3M aqueous hydrochloric acid solution.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using ethyl acetate/petroleum ether (1:3) as eluent to afford tert-butyl 4-oxoazepane-1-carboxylate (11 g, 77%) as a yellow oil.

Visualization of Synthetic Strategies

Synthetic_Routes cluster_0 Route 1: Ring Expansion cluster_1 Route 2: Au-Catalyzed Annulation cluster_2 Route 3: Dieckmann Condensation N-Boc-4-piperidone N-Boc-4-piperidone Ring Expansion Ring Expansion N-Boc-4-piperidone->Ring Expansion Ethyl diazoacetate, BF3.OEt2 N-Boc-hexahydro-1H-azepin-4-one_1 N-Boc-hexahydro- 1H-azepin-4-one Ring Expansion->N-Boc-hexahydro-1H-azepin-4-one_1 Hydrolysis & Decarboxylation Alkyne Amine N-(pent-4-yn-1-yl) amine derivative Annulation Annulation Alkyne Amine->Annulation 1. m-CPBA 2. Au(I) catalyst N-Boc-hexahydro-1H-azepin-4-one_2 N-Boc-hexahydro- 1H-azepin-4-one Annulation->N-Boc-hexahydro-1H-azepin-4-one_2 Diester Ethyl 1-Boc-5-oxoazepane- 4-carboxylate Condensation Condensation Diester->Condensation NaOH N-Boc-hexahydro-1H-azepin-4-one_3 N-Boc-hexahydro- 1H-azepin-4-one Condensation->N-Boc-hexahydro-1H-azepin-4-one_3 Hydrolysis & Decarboxylation

Caption: Comparison of three synthetic routes to this compound.

Workflow_Comparison Start Start Route_Selection Select Synthetic Route Start->Route_Selection Ring_Expansion Route 1: Ring Expansion Route_Selection->Ring_Expansion Scalability Gold_Annulation Route 2: Au-Catalyzed Annulation Route_Selection->Gold_Annulation Efficiency Dieckmann Route 3: Dieckmann Condensation Route_Selection->Dieckmann Mild Conditions Synthesis Synthesize This compound Ring_Expansion->Synthesis Gold_Annulation->Synthesis Dieckmann->Synthesis Purification Purification Synthesis->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis and validation of this compound.

References

biological activity screening of N-Boc-hexahydro-1H-azepin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-hexahydro-1H-azepin-4-one moiety and its derivatives represent a promising scaffold in medicinal chemistry, offering a flexible seven-membered ring system that can be strategically modified to interact with a variety of biological targets. This guide provides a comparative analysis of the biological activity of a series of azepanone derivatives, supported by experimental data and detailed methodologies, to aid in the design and development of novel therapeutic agents.

Comparative Analysis of Azepanone Derivatives as Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption, making it a key target for osteoporosis therapies. The following table summarizes the in vitro and in vivo data for a series of methyl-substituted azepan-3-one analogues, highlighting the impact of substitution on inhibitory potency and pharmacokinetic profiles.[1][2][3]

CompoundSubstitution PatternHuman Cathepsin K Ki,app (nM)Rat Oral Bioavailability (%)Rat in vivo Clearance (mL/min/kg)
1 (Parent) 4S-azepanone0.164249.2
10 4S-7-cis-methyl0.0418919.5
Alternative 15-methyl (unspecified)VariedVariedVaried
Alternative 26-methyl (unspecified)VariedVariedVaried

Data sourced from a study on azepan-3-one cathepsin K inhibitors.[1][2][3] "Varied" indicates that multiple isomers were synthesized with a range of activities.

Key Observations:

  • Impact of Methyl Substitution: The position and stereochemistry of a single methyl group on the azepanone ring have a profound effect on both the inhibitory potency against Cathepsin K and the pharmacokinetic properties of the compounds.[1][2][3]

  • Superior Profile of Compound 10: The 4S-7-cis-methylazepanone analogue (10 ) demonstrated a nearly four-fold increase in potency against human Cathepsin K compared to the parent compound (1 ).[1][2][3]

  • Enhanced Pharmacokinetics: Compound 10 also exhibited significantly improved oral bioavailability and a lower clearance rate in rats, making it a more promising drug candidate for in vivo studies.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening data. Below are representative protocols for the key experiments cited in the comparative analysis.

Cathepsin K Inhibition Assay (In Vitro)

This assay determines the potency of a compound in inhibiting the enzymatic activity of Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • Add a defined amount of human Cathepsin K to each well of the microplate.

  • Add the different concentrations of the test compounds to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • The apparent inhibition constant (Ki,app) is then calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Pharmacokinetic Study (In Vivo)

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.

Animal Model:

  • Male Sprague-Dawley rats

Procedure:

  • Oral Administration: Administer a single oral dose of the test compound (formulated in a suitable vehicle) to a group of rats.

  • Intravenous Administration: Administer a single intravenous dose of the test compound to a separate group of rats to determine clearance.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

    • In Vivo Clearance (CL): The volume of plasma cleared of the drug per unit time.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by azepanone derivatives.

Biological Activity Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Synthesis of Derivatives start->derivatives purification Purification & Characterization derivatives->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Assays (e.g., Pharmacokinetics) in_vitro->in_vivo cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) in_vitro->cytotoxicity sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical Signaling Pathway Inhibition cluster_pathway Cellular Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Azepanone Derivative inhibitor->kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an azepanone derivative.

Conclusion

The azepanone scaffold holds significant potential for the development of novel therapeutics. As demonstrated by the comparative analysis of Cathepsin K inhibitors, subtle structural modifications to the azepanone ring can lead to substantial improvements in both biological activity and pharmacokinetic profiles. The experimental protocols and workflows provided in this guide offer a framework for the systematic screening and evaluation of this compound derivatives against a range of biological targets. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

cost-benefit analysis of different synthetic pathways to N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-hexahydro-1H-azepin-4-one is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its seven-membered ring scaffold is a key structural motif in a variety of biologically active compounds. This guide provides a comparative analysis of different synthetic pathways to this important intermediate, focusing on a cost-benefit analysis supported by experimental data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Pathways

Pathway Starting Material(s) Key Reactions Reported Yield Estimated Cost per Gram of Product *Advantages Disadvantages
Pathway 1: Dieckmann Condensation Diethyl 3-(Boc-amino)pentanedioateIntramolecular cyclization, Hydrolysis, Decarboxylation~60-70% (overall)ModerateWell-established methodology, readily available starting materials.Multi-step process, requires strong base.
Pathway 2: Schmidt Rearrangement N-Boc-4-acetylpiperidineRing expansion~50-60%HighFewer steps than Dieckmann condensation.Use of potentially hazardous hydrazoic acid, starting material can be expensive.
Pathway 3: Proline Derivative Ring Expansion N-Boc-prolineMulti-step conversion including ring expansionVariableHighUtilizes a readily available chiral starting material.Less established route, potentially lower overall yield and higher cost.

*Estimated cost is based on commercially available starting materials and reagents and does not include labor or equipment costs. Prices are subject to fluctuation.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

G cluster_0 Pathway 1: Dieckmann Condensation A Diethyl 3-(Boc-amino)pentanedioate B Cyclic β-keto ester A->B  NaOEt, Toluene, Reflux   C This compound B->C  1. aq. H2SO4, Reflux 2. Decarboxylation  

Caption: Synthetic route via Dieckmann Condensation.

G cluster_1 Pathway 2: Schmidt Rearrangement D N-Boc-4-acetylpiperidine E This compound D->E  NaN3, H2SO4, Chloroform   G cluster_2 Pathway 3: Proline Derivative Ring Expansion F N-Boc-proline G Intermediate F->G  Multi-step conversion   H This compound G->H  Ring expansion  

Safety Operating Guide

Proper Disposal of N-Boc-hexahydro-1H-azepin-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N-Boc-hexahydro-1H-azepin-4-one, ensuring the protection of laboratory personnel and the environment.

Core Principle: Treat as Hazardous Waste

This compound should be managed as a hazardous waste stream. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must not be disposed of down the drain or in regular solid waste containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its hazards and are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of vapors.
Step-by-Step Disposal Protocol

The following procedure outlines the systematic steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or strong acids, to prevent potentially violent reactions.[3] Segregate solid and liquid waste into separate, appropriately labeled containers.

2. Waste Collection and Labeling:

  • Container Selection: Use a chemically compatible and leak-proof container with a secure lid for waste collection. The original product container, if in good condition, can be repurposed for waste collection.

  • Proper Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound " (avoiding abbreviations), and the date when waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Location Requirements: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Container Management: Keep the waste container securely closed except when adding waste.

4. Spill and Leak Procedures:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the required personal protective equipment before addressing the spill.

  • Absorb and Collect: For liquid spills, use an inert absorbent material to soak up the chemical.

  • Containment: Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area and any affected equipment.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Once the original container of this compound is empty, it must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste. Add it to the designated liquid waste container for this compound.

  • Final Container Disposal: After triple-rinsing, deface the label on the container and dispose of it according to your institution's procedures for non-hazardous glass or plastic waste.

6. Final Disposal:

  • Contact EHS: The final step is to contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.

  • Professional Handling: These services are equipped to handle and dispose of hazardous chemical waste in compliance with all federal, state, and local regulations, typically through high-temperature incineration.

Hazardous Waste Classification

While a specific EPA waste code for this compound does not exist, it may fall under the following categories depending on its form and use:

Potential Waste CodeDescriptionRationale
D001 Ignitable WasteIf the substance has a flashpoint below 140°F (60°C).[4]
F003 / F005 Spent non-halogenated solventsIf used as a solvent and is now a waste product.[4][5]

Your institution's EHS office will be responsible for making the final determination of the appropriate waste code.

Experimental Workflow and Logical Relationships

To visualize the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.

cluster_prep Preparation & Handling cluster_waste_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_gen Generate Waste (e.g., residual chemical, contaminated items) fume_hood->waste_gen segregate Segregate Waste (Solid vs. Liquid, No Mixing) waste_gen->segregate container Use Labeled, Compatible Waste Containers segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa close_container Keep Container Securely Closed saa->close_container ehs Contact Environmental Health & Safety (EHS) for Pickup close_container->ehs end End: Professional Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for this compound waste.

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe absorb Absorb Spill with Inert Material ppe->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: Spill response workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling N-Boc-hexahydro-1H-azepin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-hexahydro-1H-azepin-4-one (CAS No. 188975-88-4) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Synonyms 1-Boc-4-oxoazepane, tert-Butyl 4-oxoazepane-1-carboxylate
CAS Number 188975-88-4
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance Colorless or yellowish liquid; White or Colorless to Light yellow powder to lump to clear liquid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethanol, and ether.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring careful handling to mitigate risks.[3]

Hazard Summary:

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Warning (H302: Harmful if swallowed)[3]P301 + P312
Skin Corrosion/Irritation Warning (H315: Causes skin irritation)[3]P302 + P352
Serious Eye Damage/Irritation Warning (H319: Causes serious eye irritation)[3]P305 + P351 + P338
Specific Target Organ Toxicity Warning (H335: May cause respiratory irritation)[3]P261, P271

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for the safe handling of this compound.[4][5] The following equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and vapors that can cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[4][6]Prevents skin contact which can cause irritation.[8]
Respiratory Protection Use a NIOSH-approved respirator with a type ABEK (EN 14387) filter. Ensure proper fit and use in a well-ventilated area or under a chemical fume hood.[6][7]Protects against inhalation of harmful vapors which may cause respiratory tract irritation.[3][8]
Protective Clothing A lab coat or chemical-resistant apron.[5][7]Provides a barrier against accidental spills and splashes.[5]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Procedural Guidance: Handling and Storage

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.[9] Verify that all required PPE is available and in good condition.

  • Work Area Setup: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][10]

  • Personal Protective Equipment: Don all required PPE, including eye and face protection, gloves, respiratory protection, and a lab coat, before opening the container.

  • Dispensing: Carefully open the container, avoiding inhalation of any vapors.[8] Use appropriate tools (e.g., spatula, pipette) to dispense the required amount of the chemical.

  • Post-Handling: Securely close the container immediately after use. Clean any contaminated surfaces and equipment.

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[10]

Storage Plan:

Proper storage is critical to maintain the chemical's stability and prevent accidental release.

Storage ConditionRequirement
Temperature Store in a cool, dry place.[8] Recommended storage temperature is 2-8°C under an inert gas.[1]
Ventilation Store in a well-ventilated area.[6]
Incompatible Materials Keep away from strong oxidizing agents and strong acids.[6][8]
Container Keep container tightly closed.[6]
General Practices Do not store on benchtops.[11] Avoid storing near heat sources or in direct sunlight.[11]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[6]

  • Containerization: Place the absorbed material and any contaminated PPE into a suitable, labeled, and closed container for disposal.[6]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste and empty containers through an approved waste disposal plant, following all local, state, and federal regulations.[6] Do not release into the environment.[6]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Inspect and Don Required PPE prep1->prep2 handle1 Open Container Carefully prep2->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Securely Close Container handle2->handle3 disp1 Segregate Chemical Waste handle2->disp1 Generate Waste post1 Clean Work Area and Equipment handle3->post1 post2 Remove and Store/Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp3 Dispose via Approved Channels disp2 Containerize and Label Waste disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-hexahydro-1H-azepin-4-one
Reactant of Route 2
N-Boc-hexahydro-1H-azepin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.